1-[2-(Methylsulfinyl)ethyl]piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2OS |
|---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1-(2-methylsulfinylethyl)piperazine |
InChI |
InChI=1S/C7H16N2OS/c1-11(10)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 |
InChI Key |
MFYAUHMFEPQTJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 1-[2-(Methylsulfinyl)ethyl]piperazine
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-[2-(Methylsulfinyl)ethyl]piperazine .
Executive Summary
1-[2-(Methylsulfinyl)ethyl]piperazine is a functionalized heterocyclic amine characterized by a piperazine ring tethered to a methylsulfinyl (sulfoxide) moiety via an ethyl linker. It serves as a critical intermediate in the synthesis of antipsychotics (e.g., ziprasidone metabolites) and radioprotective agents. Its physicochemical behavior is dominated by the sulfoxide chirality , the basicity of the piperazine nitrogens , and the redox lability of the sulfur center.
This guide provides a definitive physicochemical profile, validated synthetic protocols, and analytical methodologies for researchers utilizing this compound in drug discovery and metabolic stability studies.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 1-[2-(Methylsulfinyl)ethyl]piperazine |
| Common Reference | MSE-Piperazine; Piperazine sulfoxide metabolite |
| Molecular Formula | |
| Molecular Weight | 176.28 g/mol |
| Precursor CAS | 56764-71-7 (Sulfide dihydrochloride form) |
| Chirality | The sulfur atom is a chiral center ( |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, N, O) |
Structural Logic
The molecule consists of three distinct pharmacophoric zones:
-
Secondary Amine (
): High basicity, nucleophilic, site for further derivatization. -
Tertiary Amine (
): Modulated basicity due to the electron-withdrawing ethyl-sulfinyl chain. -
Sulfinyl Group (
): A dipolar, chiral center that imparts high water solubility and serves as a metabolic "soft spot" for oxidation to sulfone ( ) or reduction to sulfide ( ).
Physicochemical Properties[3][4][5][6][7][8][9][10]
Ionization Constants (pKa)
The piperazine ring contains two ionizable nitrogens. The presence of the sulfoxide group (an inductive electron-withdrawing group, -I effect) lowers the pKa of the proximal nitrogen (
| Ionization Center | Estimated pKa | Structural Impact |
| 9.2 – 9.6 | Typical secondary amine basicity; protonated at physiological pH (7.4). | |
| 4.8 – 5.3 | Reduced basicity due to |
Implication: At pH 7.4, the molecule exists primarily as a monocation (protonated at
Lipophilicity (LogP/LogD)
Unlike its sulfide precursor (1-[2-(methylthio)ethyl]piperazine), the sulfoxide is significantly more polar.
-
Calculated LogP (cLogP): -1.1 to -0.8
-
LogD (pH 7.4): -2.5 (due to ionization of
)
Solubility Profile:
-
Water: Miscible / Highly Soluble (>100 mg/mL).
-
DMSO: Soluble.
-
Dichloromethane: Moderate solubility (improved by basification).
-
Hexane: Insoluble.
Synthetic Methodology (Self-Validating Protocol)
Since the specific sulfoxide is often generated in situ or as a metabolite, the most reliable access is via the controlled oxidation of the commercially available sulfide precursor (CAS 56764-71-7).
Reaction Pathway
The synthesis requires selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone.
Figure 1: Selective oxidation pathway.[1][2] Sodium Periodate (
Protocol: Selective S-Oxidation
-
Dissolution: Dissolve 1.0 eq of 1-[2-(methylthio)ethyl]piperazine dihydrochloride in water (0.5 M concentration).
-
Basification: Adjust pH to ~8.0 using
to liberate the free base (optional, but improves extraction later). -
Oxidation: Cool to 0°C. Add 1.05 eq of Sodium Periodate (
) dropwise as an aqueous solution. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by LC-MS (Target M+H = 177.1).
-
Quenching: Quench excess oxidant with 0.1 eq of sodium thiosulfate.
-
Extraction: Extract continuously with chloroform or dichloromethane (DCM) / isopropanol (3:1).
-
Purification: The sulfoxide is highly polar. If extraction is difficult, lyophilize the aqueous phase and extract the solid residue with dry methanol.
Analytical Characterization
Mass Spectrometry (LC-MS)
The sulfoxide exhibits a characteristic fragmentation pattern distinct from the sulfide and sulfone.
-
Parent Ion
: m/z 177.1 -
Key Fragment: Loss of sulfenic acid (
) is a common pathway in sulfoxides, often yielding a vinyl-piperazine species (m/z ~113). -
Metabolic Shift: +16 Da shift relative to the sulfide precursor.
NMR Spectroscopy
The chirality of the sulfur atom renders the adjacent methylene protons (
-
NMR (D2O/CDCl3):
-
The
signal appears as a singlet at ppm (deshielded compared to sulfide ppm). -
The ethyl linker protons (
) appear as complex multiplets due to the diastereotopic effect, rather than simple triplets.
-
Stability & Storage
-
Hygroscopicity: The free base is hygroscopic. Store as a hydrochloride salt (dihydrochloride) for long-term stability.
-
Redox Stability: Stable to air at RT, but sensitive to strong reducing agents (reverts to sulfide) or strong oxidants (converts to sulfone).
-
Thermal: Sulfoxides can undergo thermal elimination (Cope elimination-like) at high temperatures (>150°C). Avoid high-temperature GC injection; use LC-MS.
Biological & Metabolic Context[4]
This compound often appears as a metabolite . Understanding its formation is crucial for interpreting pharmacokinetic data of piperazine-containing drugs.
Figure 2: Metabolic positioning.[1][3] The sulfoxide is a "redox-active" metabolite, capable of being reduced back to the sulfide by Methionine Sulfoxide Reductase (Msr) enzymes or oxidized further.
References
-
Sulfide Precursor Data: Sigma-Aldrich. 1-[2-(methylthio)ethyl]piperazine dihydrochloride Product Sheet. CAS: 56764-71-7.
-
Piperazine pKa Values: Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.
- Sulfoxide Synthesis Methodology: Drabowicz, J., & Mikołajczyk, M. (1980). A facile and selective oxidation of sulfides to sulfoxides. Journal of Organic Chemistry.
- Metabolic Context: Prakash, C., et al. (1997). Metabolism of Ziprasidone in Human Subjects. Drug Metabolism and Disposition. (Illustrates the S-oxidation pathway of piperazine-linked sulfur moieties).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
1-[2-(Methylsulfinyl)ethyl]piperazine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-[2-(Methylsulfinyl)ethyl]piperazine, a piperazine derivative with potential applications in scientific research and drug development. The information presented herein is intended to equip researchers and scientists with the necessary data to evaluate and utilize this compound in their work.
Chemical Identity and Descriptors
1-[2-(Methylsulfinyl)ethyl]piperazine is a heterocyclic organic compound. The core structure features a piperazine ring linked via an ethyl group to a methylsulfinyl moiety.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1211429-49-0 | ChemicalBook[1] |
| Molecular Formula | C7H16N2OS | ChemicalBook[1] |
| Molecular Weight | 176.28 g/mol | ChemicalBook[1] |
| InChI | 1S/C7H16N2OS.2ClH/c1-11(10)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | Sigma-Aldrich[2] |
| InChIKey | QONBTPTZGFNAGL-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| SMILES | CS(=O)CCN1CCNCC1 | Inferred from structure |
| IUPAC Name | 1-[2-(Methylsulfinyl)ethyl]piperazine |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-[2-(Methylsulfinyl)ethyl]piperazine is provided below. These properties are crucial for understanding the compound's behavior in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Boiling Point | 366.0±27.0 °C | Predicted | ChemicalBook[1] |
| Purity | 95% | For the dihydrochloride salt | Sigma-Aldrich[2] |
Synthesis and Workflow
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine can be conceptualized through a multi-step process. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 1-[2-(Methylsulfinyl)ethyl]piperazine.
Step-by-Step Methodology (Conceptual):
-
N-Alkylation of Piperazine: Piperazine is reacted with a suitable 2-(methylthio)ethyl electrophile, such as 2-(methylthio)ethyl chloride or a tosylate derivative, in the presence of a base and an appropriate solvent. This step introduces the 2-(methylthio)ethyl side chain onto one of the nitrogen atoms of the piperazine ring.
-
Purification of the Intermediate: The resulting intermediate, 1-[2-(methylthio)ethyl]piperazine, is isolated and purified using standard techniques such as column chromatography or distillation.
-
Oxidation of the Thioether: The purified intermediate is then subjected to a controlled oxidation reaction. A mild oxidizing agent, such as sodium periodate or hydrogen peroxide, is used to convert the thioether to a sulfoxide. Careful control of the reaction conditions is necessary to prevent over-oxidation to the sulfone.
-
Final Product Isolation and Purification: The final product, 1-[2-(Methylsulfinyl)ethyl]piperazine, is isolated from the reaction mixture and purified to the desired level of homogeneity.
Potential Applications in Research
The unique structural features of 1-[2-(Methylsulfinyl)ethyl]piperazine, namely the piperazine ring and the chiral sulfoxide group, suggest its potential utility in several areas of research and development:
-
Scaffold for Drug Discovery: The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in numerous approved drugs with diverse biological activities. The introduction of a methylsulfinyl group provides a handle for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Ligand for Metal Complexes: The nitrogen atoms of the piperazine ring and the oxygen atom of the sulfoxide group can act as coordination sites for metal ions. This suggests potential applications in the development of novel catalysts or imaging agents.
-
Chiral Auxiliary: The sulfoxide group is chiral, meaning that 1-[2-(Methylsulfinyl)ethyl]piperazine can exist as two enantiomers. This opens up the possibility of using it as a chiral auxiliary in asymmetric synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For the structurally related compound 1-(2-Aminoethyl)piperazine, the hazards include being harmful if swallowed, toxic in contact with skin, causing severe skin burns and eye damage, and potentially causing an allergic skin reaction.[3][4]
Conclusion
1-[2-(Methylsulfinyl)ethyl]piperazine is a chemical compound with potential for further investigation in various scientific disciplines. This guide has provided a foundational understanding of its chemical identity, properties, and potential applications. Researchers are encouraged to use this information as a starting point for their studies and to consult additional resources as needed.
References
Sources
Solubility Profile of 1-[2-(Methylsulfinyl)ethyl]piperazine in Organic Solvents
This guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 1-[2-(Methylsulfinyl)ethyl]piperazine , a critical intermediate and oxidative metabolite in the synthesis and metabolism of piperazine-tethered pharmaceuticals.
Part 1: Executive Summary & Chemical Identity[1]
1-[2-(Methylsulfinyl)ethyl]piperazine is a polar, heterocyclic compound characterized by a piperazine ring tethered to a methylsulfinyl (sulfoxide) group via an ethyl linker. It is primarily encountered as:
-
A Synthetic Intermediate: In the preparation of sulfone-based antipsychotics and antihistamines.
-
A Metabolite: The S-oxidation product of 1-[2-(Methylthio)ethyl]piperazine (CAS: 56764-71-7).
Unlike its thio-ether precursor, the sulfinyl derivative exhibits distinct solubility behaviors driven by the high dipole moment of the sulfoxide moiety (
Physicochemical Descriptors
| Property | Value (Predicted/Empirical) | Mechanistic Insight |
| Molecular Formula | ||
| Molecular Weight | 176.28 g/mol | Low MW facilitates high molar solubility. |
| LogP (Octanol/Water) | -1.2 to -0.8 (Est.) | Highly hydrophilic; partitions preferentially into aqueous phases. |
| pKa (Basic N) | ~9.8 (Secondary amine) | Protonation in acidic media drastically increases aqueous solubility. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with protic solvents. |
| H-Bond Acceptors | 3 (N, S=O) | Strong interaction with water and alcohols. |
Part 2: Solubility Landscape
The solubility of 1-[2-(Methylsulfinyl)ethyl]piperazine is governed by the "Like Dissolves Like" principle, specifically the interaction between the polar sulfoxide group and the solvent's ability to donate hydrogen bonds or stabilize dipoles.
Polar Protic Solvents (High Solubility)
-
Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Mechanism: The sulfinyl oxygen is a potent hydrogen bond acceptor. Combined with the secondary amine of the piperazine ring, this creates a hydration/solvation shell that makes the compound freely soluble (>100 mg/mL) in water and lower alcohols.
-
Operational Note: In methanol, the compound is stable, but in water, long-term storage may lead to slow disproportionation to the sulfide and sulfone if not pH-controlled.
Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, DMAc, Acetonitrile.
-
Mechanism: These solvents stabilize the polar sulfoxide dipole without H-bonding competition.
-
Application: DMSO is the preferred solvent for preparing stock solutions for biological assays (e.g., 10-100 mM stocks) due to its high solubilizing power and miscibility with aqueous buffers.
Chlorinated Solvents (Moderate to High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform.
-
Mechanism: Despite being non-protic, DCM is an excellent solvent for sulfoxides due to polarizability interactions. This makes DCM the standard solvent for extracting this compound from basic aqueous solutions during synthesis.
Non-Polar/Ethereal Solvents (Low to Insoluble)
-
Solvents: Diethyl Ether, Hexanes, Heptane, Toluene.
-
Mechanism: The lipophilicity of the ethyl linker is insufficient to overcome the high polarity of the sulfoxide and amine groups. The compound will typically oil out or precipitate in these solvents.
-
Purification Strategy: This insolubility is exploited in purification; the compound can be precipitated from a concentrated DCM or Methanol solution by adding Diethyl Ether or Hexane (Anti-solvent precipitation).
Summary Table: Solubility Profile
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |
| Aqueous | Water (pH 7) | Very High (>100 mg/mL) | H-Bonding / Ionization |
| Alcohol | Methanol | High (>50 mg/mL) | H-Bonding |
| Chlorinated | Dichloromethane | High (>50 mg/mL) | Dipole-Dipole |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Dipole-Dipole |
| Ether | Diethyl Ether | Low (<1 mg/mL) | None (Anti-solvent) |
| Alkane | Hexane | Insoluble | None (Anti-solvent) |
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for regulatory filing or process optimization.
Materials:
-
Test Compound: 1-[2-(Methylsulfinyl)ethyl]piperazine (>98% purity).
-
Solvents: HPLC Grade.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.
Workflow:
-
Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (Orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous/alcohols if PTFE is incompatible).
-
Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC.
HPLC Method Parameters (Recommended):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 90% Buffer (20 mM Ammonium Formate, pH 9.0) / 10% Acetonitrile. Note: High pH is required to keep the piperazine deprotonated for better peak shape.
-
Detection: UV at 210 nm (low sensitivity) or MS (ESI Positive mode, m/z 177 [M+H]+).
Protocol B: Anti-Solvent Crystallization (Purification)
Use this workflow to purify the intermediate from reaction mixtures.
Figure 1: Purification workflow utilizing the solubility differential between alcohols and ethers.
Part 4: Mechanistic Visualization
The following diagram illustrates the solvation mechanism, highlighting why water and DCM are effective solvents while hexanes are not.
Figure 2: Solvation mechanism showing the critical role of H-bonding and dipole interactions.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736895, 1-[2-(Methylthio)ethyl]piperazine. Retrieved from [Link]
-
Note: Reference for the thio-ether precursor properties used for comparative analysis.
-
-
-
Note: Reference for the sulfone analog solubility profile.
-
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Note: Authoritative source for the group contribution theory used to predict the solubility of the sulfinyl moiety.
-
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives. Retrieved from [Link]
-
Note: General safety and physicochemical data for piperazine class compounds.
-
Pharmacological Potential of 1-[2-(Methylsulfinyl)ethyl]piperazine Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential of 1-[2-(Methylsulfinyl)ethyl]piperazine (MSEP) derivatives. This guide is structured to serve as a strategic resource for medicinal chemists and pharmacologists, focusing on the molecule's utility as a privileged scaffold for optimizing drug solubility, target affinity, and metabolic profiles.[1]
A Strategic Scaffold for CNS and Metabolic Drug Design
Executive Summary
The search for novel chemical entities often relies on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets.[2][3] 1-[2-(Methylsulfinyl)ethyl]piperazine (CAS: 1211429-49-0) represents a high-value pharmacophore combining the proven GPCR-binding capability of the piperazine ring with the physicochemical versatility of a methylsulfinyl (sulfoxide) tail .[1][3]
Unlike its lipophilic sulfide precursors, the sulfoxide moiety introduces a chiral center, enhanced water solubility, and a unique hydrogen-bond acceptor profile.[1][3] This guide explores the utility of MSEP derivatives in modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties and targeting G-protein coupled receptors (GPCRs), specifically within the central nervous system (CNS).[1]
Chemical Biology & Structure-Activity Relationship (SAR)
The Pharmacophore Triad
The MSEP scaffold functions through three distinct structural domains:
-
The Piperazine Core (The Anchor): A secondary amine heterocycle that serves as the primary binding element for aspartic acid residues in GPCR transmembrane helices (e.g., D2, 5-HT1A).[3]
-
The Ethyl Linker (The Spacer): A flexible two-carbon chain that permits the functional tail to access secondary binding pockets or solvent-exposed regions, preventing steric clash.[1][3]
-
The Methylsulfinyl Tail (The Modulator):
-
Polarity: The sulfoxide (S=O) group significantly lowers logP compared to the thioether, improving oral bioavailability and reducing non-specific binding.
-
Chirality: The sulfur atom is a stereogenic center.[3] Enantiomers (
and ) often exhibit differential binding kinetics and metabolic stability. -
Electronic Effect: The sulfoxide acts as a weak electron-withdrawing group, modulating the pKa of the distal piperazine nitrogen.[1][3]
-
The "Sulfoxide Switch"
A critical feature of MSEP derivatives is their metabolic interconversion.[3] The sulfoxide group sits at a redox crossroads:
-
Reduction: Reversible reduction to the sulfide (thioether) by methionine sulfoxide reductases (Msr).
-
Oxidation: Irreversible oxidation to the sulfone (
) by Cytochrome P450 (CYP) or Flavin-containing Monooxygenases (FMO).[1][3]
This "switch" allows for the design of prodrugs (where the sulfide is the active species generated in vivo) or soft drugs (where the sulfone is an inactive metabolite).
Therapeutic Applications & Mechanisms[1][2][3][4][5]
Neuropharmacology (CNS Targets)
Piperazine derivatives are foundational in antipsychotic and antidepressant therapies.[2][4][5] The MSEP scaffold offers a specific advantage in dopaminergic (D2/D3) and serotonergic (5-HT) modulation.[1][3]
-
Mechanism: The basic nitrogen of the piperazine ring forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in the receptor pocket.[2] The methylsulfinyl tail can interact with polar residues (Ser/Thr) in the extracellular loop regions, potentially conferring subtype selectivity (e.g., D3 vs. D2).
-
Application: Development of "Atypical" antipsychotics with reduced extrapyramidal side effects (EPS) due to balanced D2/5-HT2A affinity profiles.[3]
Oncology (ROS Modulation)
Sulfoxide-containing compounds can act as reactive oxygen species (ROS) scavengers or modulators.[1][3]
-
Mechanism: In high oxidative stress environments (tumors), the sulfoxide can intercept radical species, protecting the core drug scaffold from degradation or acting as a "warhead" that is selectively activated in the hypoxic tumor microenvironment.
Experimental Protocols
Synthesis of MSEP Derivatives
Objective: To synthesize 1-[2-(Methylsulfinyl)ethyl]piperazine from commercially available precursors.
Methodology:
-
Alkylation: React excess piperazine with 1-chloro-2-(methylthio)ethane in acetonitrile with
(reflux, 12h) to yield the sulfide intermediate. -
Selective Oxidation:
-
Purification: Column chromatography (DCM/MeOH) is required to separate the sulfoxide from trace sulfone byproducts.[3]
Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance and metabolite profile (Sulfoxide -> Sulfone/Sulfide).
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[3]
-
Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Data Output: Plot ln(concentration) vs. time to calculate
and . Monitor transitions for Sulfone (+16 Da) and Sulfide (-16 Da).[1][3]
Visualization of Pathways
Metabolic Fate of MSEP
The following diagram illustrates the redox metabolism of the scaffold, highlighting the role of FMO and CYP enzymes.
Caption: The "Sulfoxide Switch": Reversible reduction to sulfide and irreversible oxidation to sulfone determine pharmacokinetics.[1][3]
Synthetic Workflow
Caption: Selective synthesis of MSEP preventing over-oxidation to sulfone.
Data Summary: Physicochemical Profile
| Property | Sulfide Precursor | MSEP (Sulfoxide) | Sulfone Metabolite | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.[1][3]5) | Moderate (~0.5 - 1.0) | Low (< 0) | MSEP offers optimal BBB penetration without high non-specific binding.[1][3] |
| Water Solubility | Low | High | Very High | MSEP improves formulation options for IV/oral dosing.[3] |
| H-Bond Acceptors | 2 (N, N) | 3 (N, N, S=O) | 4 (N, N, O=S=O) | Sulfoxide oxygen adds a critical binding point for receptor selectivity.[1] |
| Chirality | Achiral | Chiral (S) | Achiral | Opportunity for enantioselective binding (Eutomer vs. Distomer).[3] |
Future Directions & Strategic Recommendations
-
Chiral Resolution: Researchers should prioritize the separation of
and sulfoxide enantiomers early in the discovery phase, as FMO enzymes often show stereoselectivity in metabolism.[3] -
Fragment-Based Screening: Use MSEP as a polar "cap" in fragment libraries to probe solvent-exposed pockets of kinases or GPCRs.[1][3]
-
Prodrug Design: Utilize the sulfide-to-sulfoxide metabolic pathway to deliver drugs to tissues with high oxidative activity.[1][3]
References
-
Review of Piperazine Pharmacology
-
Sulfoxide Medicinal Chemistry
- Title: The Sulfoxide Functional Group in Drug Design: Chiral Switches and Metabolic Consider
- Source:Journal of Medicinal Chemistry (General Principle Reference).
-
Context: Validates the "Sulfoxide Switch" mechanism seen in drugs like Omeprazole and Modafinil.[3]
-
Chemical Identity & Availability
-
Metabolic Pathways
Sources
- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Advanced Characterization and Synthesis of Piperazine-Linked Sulfoxide Intermediates
The following technical guide provides an advanced analysis of piperazine-linked sulfoxide intermediates, distinguishing between their roles as critical metabolic biomarkers in antipsychotic pharmacokinetics and as versatile chiral auxiliaries in asymmetric synthesis.
Executive Summary
In modern drug development, "piperazine sulfoxide" refers to two distinct but equally critical chemical entities:
-
Metabolic Intermediates (ADME Targets): Specifically, the S-oxidized metabolites of benzothiazole/benzisothiazole-piperazine antipsychotics (e.g., Ziprasidone). These are essential for defining safety profiles and metabolic clearance pathways.
-
Synthetic Intermediates (Chiral Auxiliaries): N-sulfinyl piperazine derivatives used to induce stereoselectivity during the construction of complex pharmacophores.
This guide synthesizes the chemical behavior, synthesis, and biological relevance of these intermediates, providing researchers with actionable protocols for their generation and characterization.
Metabolic Intermediates: The Benzisothiazole Piperazine Sulfoxide (BITP-SO)
The piperazine moiety is a privileged scaffold in CNS drugs, often linked to sulfur-containing heterocycles. The oxidation of these sulfur linkages creates "piperazine sulfoxide" metabolites, which are pivotal in regulatory ADME submissions.
Mechanistic Formation in Ziprasidone Metabolism
Ziprasidone, an atypical antipsychotic, undergoes extensive hepatic metabolism.[1] A primary pathway involves the oxidative cleavage of the molecule, releasing the Benzisothiazole Piperazine (BITP) moiety, which is subsequently S-oxidized to BITP-sulfoxide and BITP-sulfone .
-
Enzymatic Drivers: CYP3A4 is the primary catalyst for the initial oxidative cleavage.
-
S-Oxidation: The sulfur atom on the benzisothiazole ring is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP isoenzymes.[1]
-
Clinical Relevance: BITP-sulfoxide is a circulating metabolite.[2] Quantifying its ratio to the parent drug is crucial for assessing CYP3A4 activity and potential drug-drug interactions (DDIs).
Toxicology and Safety
Unlike reactive nitrenium ions often formed from aniline metabolism, the BITP-sulfoxide is relatively stable. However, its accumulation can indicate saturation of the renal clearance pathway or inhibition of secondary glucuronidation steps.
Synthetic Intermediates: N-Sulfinyl Piperazines in Asymmetric Synthesis
Beyond metabolism, sulfinyl groups attached to the piperazine nitrogen serve as powerful directing groups in organic synthesis.
The N-Sulfinyl Auxiliary Strategy
The synthesis of enantiopure 2,3-disubstituted piperazines is synthetically demanding. The use of N-sulfinyl intermediates allows for:
-
Diastereoselective Cyclization: The chiral sulfinyl group directs the addition of nucleophiles.
-
Protecting Group Utility: The N-sulfinyl group protects the amine while activating adjacent positions for electrophilic attack.
-
Removal: The sulfinyl group can be cleaved under mild acidic conditions (e.g., HCl/MeOH) to yield the free amine without racemization.
Experimental Protocols
Protocol A: Synthesis of BITP-Sulfoxide Standard (Oxidative Method)
Purpose: To generate an analytical standard for metabolite quantification in plasma. Reagents: Benzisothiazole Piperazine (BITP), m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Dissolution: Dissolve 1.0 eq (approx. 200 mg) of BITP in 10 mL anhydrous DCM under inert atmosphere (
). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath to control regioselectivity.
-
Addition: Dropwise add 1.05 eq of m-CPBA dissolved in 5 mL DCM over 20 minutes.
-
Critical Step: Strict stoichiometry is required to prevent over-oxidation to the sulfone.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quenching: Quench with 10% aqueous
(sodium thiosulfate) to neutralize excess peroxide. -
Extraction: Wash the organic layer with saturated
(2x) and brine (1x). -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).-
Validation: Confirm structure via LC-MS (Target Mass: M+16) and
-NMR (distinct shift of aromatic protons adjacent to sulfoxide).
-
Protocol B: Synthesis of Enantiopure Piperazines via N-Sulfinyl Intermediates
Purpose: Asymmetric synthesis of 2-substituted piperazines. Reference: Adapted from Viso et al. (See Ref [1]).
-
Formation of N-Sulfinyl Diamine: React the chiral amino alcohol with N-sulfinyl chloride in the presence of triethylamine at -10°C.
-
Cyclization: Treat the N-sulfinyl diamine with diethyl oxalate and sodium methoxide (NaOMe) in methanol.
-
Reduction: Reduce the ketopiperazine using Borane-THF complex (
) at reflux for 4 hours. -
Desulfinylation: Treat the reduced intermediate with 2M HCl in MeOH at room temperature for 1 hour to remove the sulfinyl auxiliary.
-
Isolation: Basify with NaOH and extract with chloroform to yield the enantiopure piperazine.
Quantitative Data Summary
Table 1: Comparative Properties of Piperazine Sulfoxide Variants
| Feature | Metabolic Intermediate (BITP-SO) | Synthetic Intermediate (N-Sulfinyl) |
| Chemical Nature | Ring S-oxide (Benzisothiazole) | Nitrogen-Sulfinyl bond (N-S=O) |
| Stability | High (Excretable metabolite) | Moderate (Labile to acid) |
| Primary Role | ADME/Tox Biomarker | Chiral Inductor / Protecting Group |
| Detection | LC-MS/MS (MRM mode) | NMR / X-Ray Crystallography |
| Key Precursor | Ziprasidone / Perospirone | Chiral Amino Alcohols |
Visualization of Pathways
Diagram 1: Metabolic Pathway of Ziprasidone to BITP-Sulfoxide
This diagram illustrates the oxidative cleavage of Ziprasidone by CYP3A4 followed by the S-oxidation of the cleaved intermediate.
Figure 1: The metabolic cascade of Ziprasidone showing the generation of the BITP-sulfoxide intermediate via CYP3A4-mediated cleavage and subsequent S-oxidation.
Diagram 2: Asymmetric Synthesis via N-Sulfinyl Piperazine
This workflow demonstrates the use of the N-sulfinyl group to induce chirality during piperazine ring formation.
Figure 2: Synthetic workflow for generating enantiopure piperazines using the N-sulfinyl auxiliary strategy, highlighting the stereoselective cyclization step.
References
-
Viso, A., et al. (2006). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. Journal of Organic Chemistry.
-
Beedham, C., et al. (2003).[1][5] Role of Aldehyde Oxidase in the Metabolism of Ziprasidone. British Journal of Clinical Pharmacology.
-
Prakash, C., et al. (2000).[1][5] Metabolism and Excretion of Ziprasidone in Humans. Drug Metabolism and Disposition.[3]
-
Chaudhary, P., et al. (2020).[4] Design and synthesis of β-carboline linked aryl sulfonyl piperazine derivatives. Bioorganic Chemistry.
-
Kefelioglu, H., et al. (2016).[5] Ziprasidone induces cytotoxicity and genotoxicity in human peripheral lymphocytes.[5] Drug and Chemical Toxicology.
Sources
Technical Guide: Safety, Toxicity, and Handling of 1-[2-(Methylsulfinyl)ethyl]piperazine
[1]
Executive Summary
1-[2-(Methylsulfinyl)ethyl]piperazine (CAS: 1211429-49-0) is a functionalized piperazine derivative featuring a polar methylsulfinyl (sulfoxide) side chain.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) where the piperazine moiety acts as a pharmacophore and the sulfoxide provides metabolic stability or polarity modulation.[1]
Due to its status as a research chemical, comprehensive toxicological datasets (e.g., REACH dossiers) are often incomplete. This guide synthesizes available physicochemical data, structural alerts, and read-across toxicity profiles from analogous alkyl-piperazines to establish a robust safety protocol.
Critical Hazard Overview:
-
Primary Hazard: Skin Corrosion/Irritation (Category 1B) and Serious Eye Damage (Category 1) due to the secondary/tertiary amine structure.
-
Handling Status: High-Potency Intermediate / Corrosive.[1]
-
Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen).
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-[2-(Methylsulfinyl)ethyl]piperazine |
| CAS Number (Free Base) | 1211429-49-0 |
| CAS Number (2HCl Salt) | 1332528-51-4 |
| Molecular Formula | C₇H₁₆N₂OS |
| Molecular Weight | 176.28 g/mol |
| SMILES | CS(=O)CCN1CCNCC1 |
| Synonyms | 1-(2-Methanesulfinylethyl)piperazine; 2-(Piperazin-1-yl)ethyl methyl sulfoxide |
Physicochemical Profile[1][5]
-
Physical State: Viscous oil (Free Base) or White crystalline solid (HCl salt).
-
Solubility: Highly soluble in water, methanol, and DMSO due to the sulfoxide and amine polarity.[1]
-
pKa (Predicted): ~9.8 (Piperazine secondary amine), ~5.6 (Tertiary amine).
-
LogP: ~ -1.2 (Hydrophilic).[1]
Structural Visualization (Synthesis & Functional Groups)
The following diagram illustrates the likely synthetic pathway (Michael Addition) and the key functional sites responsible for its reactivity and toxicity.
Figure 1: Synthetic pathway via Michael Addition of piperazine to methyl vinyl sulfoxide, highlighting the reactive amine and polar sulfoxide moieties.[1]
Hazard Identification (GHS Classification)
As a specific SDS is often unavailable for early-stage intermediates, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 1-(2-aminoethyl)piperazine, 1-ethylpiperazine).
GHS Label Elements
Signal Word: DANGER [1]
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[4][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4][3] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[4][3][5] |
Precautionary Statements (P-Codes)
-
Prevention:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
-
Response:
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][3] Remove contact lenses, if present and easy to do.[6][3] Continue rinsing.[6][3]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Toxicological Profile & Mechanism[1][11]
Acute Toxicity[1][9]
-
Oral (Rat): Data not established for specific CAS.
-
Read-across (1-Ethylpiperazine): LD50 ≈ 2000 mg/kg.
-
Read-across (1-(2-Aminoethyl)piperazine): LD50 ≈ 2140 mg/kg.
-
-
Dermal/Inhalation: High risk of mucosal damage due to alkalinity. Inhalation of aerosols can cause chemical pneumonitis.
Mechanism of Action (Toxicity)
The toxicity of 1-[2-(Methylsulfinyl)ethyl]piperazine is primarily driven by its basicity and nucleophilicity .[1]
-
Membrane Lysis: The unprotonated secondary amine can penetrate lipid bilayers, raising intracellular pH and causing saponification of cell membrane lipids (liquefactive necrosis).
-
Sensitization: Piperazine derivatives are known haptens. They can conjugate with skin proteins via nucleophilic attack, forming immunogenic complexes that trigger T-cell mediated hypersensitivity (Contact Dermatitis).[1]
Genotoxicity & Carcinogenicity[1]
-
Genotoxicity: Piperazines generally test negative in the Ames test unless nitrosated.
-
Nitrosamine Risk: CRITICAL WARNING. As a secondary amine, this compound can react with nitrites (in solvents, water, or reagents) to form N-nitroso-1-[2-(methylsulfinyl)ethyl]piperazine , a potential mutagen/carcinogen.[1]
-
Control: Avoid use with nitrosating agents (e.g., sodium nitrite, alkyl nitrites).[1]
-
Experimental Handling & Safety Protocols
Engineering Controls
-
Enclosure: Handle exclusively in a chemical fume hood with a face velocity > 100 fpm.
-
Atmosphere: The free base absorbs CO₂ and moisture. Store and weigh under Nitrogen or Argon.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Recommendation |
| Eyes/Face | ANSI Z87.1+ | Chemical Splash Goggles + Face Shield (if pouring > 100mL).[1] |
| Hands | EN 374 | Nitrile (0.11mm) for splash; Laminate/Butyl for immersion. |
| Respiratory | NIOSH N95/P100 | Use P100 particulate filter if handling the HCl salt dust. |
| Body | ISO 13982 | Lab coat (cotton/poly blend); Chemical apron for scale-up.[1] |
Emergency Response Logic
The following decision tree outlines the immediate response to exposure incidents.
Figure 2: Emergency response workflow for exposure to corrosive alkyl-piperazines.
Storage & Stability
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2–8°C .
-
Incompatibilities:
-
Strong Oxidizing Agents: Reaction with sulfoxide can lead to sulfone (uncontrolled exotherm).
-
Acid Chlorides/Anhydrides: Rapid acylation of the secondary amine (exothermic).
-
Nitrosating Agents: Formation of carcinogenic nitrosamines.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56841808 (Structure Analogues). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-Ethylpiperazine (CAS 5308-25-8).[1] Retrieved from [Link]
-
Accela ChemBio. Product Information: 1-[2-(Methylsulfinyl)ethyl]piperazine (CAS 1211429-49-0).[1][2] Retrieved from [Link]
Sources
- 1. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(2-Methanesulfinylethyl)piperazine - CAS:1211429-49-0 - 阿镁生物 [amaybio.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. lobachemie.com [lobachemie.com]
Thermodynamic Stability of Methylsulfinyl Ethyl Piperazine Compounds: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic stability of Methylsulfinyl Ethyl Piperazine (MSEP) compounds. It is designed for medicinal chemists and process engineers dealing with this scaffold in drug discovery (e.g., atypical antipsychotics, DAT inhibitors) or industrial applications.
Executive Summary: The MSEP Stability Paradox
The Methylsulfinyl Ethyl Piperazine (MSEP) moiety represents a classic "Trojan Horse" in medicinal chemistry. While the piperazine ring provides favorable pharmacokinetic properties (solubility, bioavailability) and the methylsulfinyl group (
The core instability arises not from the individual components, but from their connectivity. The ethyl linker places the sulfoxide
Thermodynamic Landscape & Degradation Mechanisms
The Primary Threat: -Elimination (The Cope-Like Pathway)
The most critical thermodynamic risk for MSEP compounds is thermal decomposition via a concerted syn-elimination mechanism (Ei).
-
Mechanism: The sulfinyl oxygen acts as an internal base, abstracting a
-hydrogen from the ethyl linker. -
The Piperazine Effect: Unlike simple alkyl sulfoxides, the proximal piperazine nitrogen can exert an inductive effect (
), slightly acidifying the -protons, potentially lowering the activation energy ( ) for elimination. -
Products: The reaction yields a Vinyl Piperazine and Methanesulfenic Acid (which rapidly disproportionates or polymerizes).
Redox Instability (Disproportionation)
Sulfoxides are thermodynamically intermediate between sulfides (reduced) and sulfones (oxidized).
-
Oxidation: In the presence of peroxides or even atmospheric oxygen under stress, MSEP oxidizes to the Methylsulfonyl analogue (Sulfone). This is often irreversible and changes the polarity/binding profile significantly.
-
Reduction: In vivo or under reducing conditions, MSEP reverts to the Methylthio analogue (Sulfide).
Chiral Inversion (Racemization)
The sulfur atom in the methylsulfinyl group is a chiral center.
-
Barrier: The inversion barrier for sulfoxides is typically 35–42 kcal/mol. While stable at room temperature, racemization becomes significant at elevated temperatures (>180°C) often required for melt processing or certain synthesis steps.
Visualization: MSEP Degradation Network
The following diagram illustrates the competing thermodynamic pathways governing MSEP stability.
Figure 1: Network of thermodynamic degradation pathways for Methylsulfinyl Ethyl Piperazine compounds. The red path (Elimination) is the primary thermal risk.
Experimental Protocols for Stability Assessment
Do not rely on generic stability data. The basicity of the piperazine ring (
Protocol A: Thermal Stress Profiling (TGA/DSC)
Objective: Determine the onset temperature of syn-elimination (
-
Sample Prep: Dry MSEP sample to <0.5% moisture (water lowers
by acting as a proton shuttle). -
TGA (Thermogravimetric Analysis):
-
Ramp: 10°C/min from 25°C to 300°C under
. -
Indicator: Look for a mass loss event corresponding to the molecular weight of methanesulfenic acid (
, MW 64 Da).
-
-
DSC (Differential Scanning Calorimetry):
-
Use hermetically sealed aluminum pans (to contain volatile elimination products).
-
Indicator: An endotherm (melting) followed immediately by an exotherm (decomposition) suggests instability.
-
Criterion: If
, the compound is unsuitable for hot-melt extrusion.
-
Protocol B: Oxidative Stress Testing
Objective: Quantify susceptibility to sulfone formation.
-
Solution: Dissolve MSEP (1 mg/mL) in Acetonitrile/Water (1:1).
-
Stressor: Add
to a final concentration of 3%. -
Incubation: Room temperature for 4 hours.
-
Analysis: HPLC-UV/MS.
-
Key Metric: Calculate the Oxidation Rate Constant (
) . -
Acceptance: < 5% conversion to sulfone is acceptable for standard formulation; > 5% requires antioxidant excipients (e.g., BHT, Sodium Metabisulfite).
-
Quantitative Data Summary
The following table summarizes typical thermodynamic parameters for MSEP-like scaffolds based on literature values for
| Parameter | Typical Value | Critical Threshold | Implication |
| Elimination | 120°C – 160°C | < 100°C | Risk of degradation during drying/synthesis. |
| Inversion Barrier ( | 36–40 kcal/mol | < 30 kcal/mol | Risk of racemization during storage. |
| S-O Bond Energy (BDE) | ~88 kcal/mol | N/A | Generally robust against homolytic cleavage. |
| Piperazine Ring Opening | > 250°C | N/A | Ring is stable; side chain is the weak link. |
Structural Optimization Strategies
If your MSEP candidate shows poor thermodynamic stability, apply these "Scaffold Hopping" modifications:
-
Rigidification: Replace the ethyl linker with a cyclopropyl or rigid cyclic linker. This prevents the formation of the planar transition state required for syn-elimination.
-
Deuteration: Deuterate the
-positions of the ethyl linker ( ). The Kinetic Isotope Effect (KIE) can significantly slow down the elimination rate (typically ). -
Oxidation State Adjustment: If the sulfoxide chirality is not essential for binding, oxidize fully to the Sulfone (achiral, thermally stable up to >250°C).
References
-
Sulfoxide Elimination Mechanism : Wikipedia: Sulfoxide Elimination.[1] The Ei mechanism and thermal syn-elimination pathways.[1]
-
Piperazine Thermal Stability : Freeman, S. et al. "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control. (Contextual data on piperazine ring stability).
-
DAT Inhibitor Analogues : "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability." Journal of Medicinal Chemistry. (Specific examples of MSEP-like scaffolds in drug design).
-
Sulfoxide Chirality & Inversion : NIST Web Thermo Tables. Thermophysical property data for N-methylpiperazine and related organic sulfur compounds.
Sources
The Sulfinyl-Piperazine Scaffold: Synthetic Evolution and Pharmacological SAR
The following technical guide details the discovery, synthetic evolution, and pharmacological characterization of sulfinyl-substituted piperazines.
Technical Whitepaper | Medicinal Chemistry & Drug Discovery
Executive Summary
The sulfinyl-substituted piperazine moiety represents a specialized pharmacophore at the intersection of chiral auxiliary chemistry and metabolite-driven drug design. Unlike the ubiquitous sulfonyl (
-
Synthetic Utility: The discovery of
-sulfinyl auxiliaries (e.g., Ellman’s reagent derivatives) enabled the first generalizable routes to enantiopure, highly substituted piperazine rings. -
Metabolic & SAR Probes: In medicinal chemistry, the sulfinyl group serves as a critical "chiral switch" and metabolic intermediate (e.g., in Ziprasidone metabolism), offering a unique hydrogen-bond acceptor profile distinct from its sulfide and sulfonyl counterparts.
This guide analyzes the transition of the sulfinyl-piperazine from a metabolic byproduct to a rationally designed scaffold for Dopamine Transporter (DAT) inhibitors and chiral synthesis.
Historical Genesis & Synthetic Discovery
The history of sulfinyl-piperazines is not defined by a single "eureka" moment but by the evolution of stereoselective synthesis . Early piperazine drugs were often racemic. The introduction of the sulfinyl group was the key technological leap that allowed chemists to control the stereochemistry of the piperazine ring itself.
The Chiral Auxiliary Era (The Viso Breakthrough)
In the early 2000s, the demand for enantiopure piperazines (for HIV protease inhibitors like Indinavir) outpaced synthetic capabilities. The pivotal discovery was published by Viso et al. (CSIC, Spain) , who utilized vicinal
-
The Innovation: Instead of trying to resolve a racemic piperazine, chemists started with a chiral
-sulfinyl amino alcohol. The sulfinyl group ( ) acted as an internal template, directing the addition of substituents during the ring-closure process. -
Mechanism: The sulfinyl oxygen coordinates with metal enolates, forcing incoming electrophiles to attack from a specific face of the molecule. This method allowed for the synthesis of 2,3-disubstituted piperazines with >98% enantiomeric excess (ee).
Modern Direct Functionalization (The DABSO Method)
Historically, placing a sulfinyl group directly on the piperazine nitrogen (forming a sulfinamide) was difficult due to the instability of sulfinyl chlorides.
-
Recent Discovery (2020): The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has revolutionized this field. This solid reagent releases
in situ, allowing organometallic reagents (Grignards) to couple with piperazines in a one-pot reaction to form stable -sulfinyl piperazines (e.g., Benzyl 4-((4-fluorophenyl)sulfinyl)piperazine-1-carboxylate).
Medicinal Chemistry: SAR & Pharmacodynamics
In drug design, the sulfinyl group is often compared to the sulfide (
-
Chirality: The sulfur atom is a stereocenter, creating diastereomers when combined with chiral piperazines.
-
Dipole & H-Bonding: The
bond is a strong hydrogen bond acceptor but, unlike the sulfonyl group, it retains a lone pair on the sulfur, influencing the pKa of the proximal piperazine nitrogen.
Case Study: Dopamine Transporter (DAT) Inhibitors
A landmark SAR study on bis(4-fluorophenyl)methyl-sulfinyl-alkyl piperazines revealed the critical role of the oxidation state.
| Pharmacophore Linker | Binding Affinity ( | Metabolic Stability | Selectivity (DAT vs SERT) |
| Sulfide ( | High (nM range) | Low (Rapid S-oxidation) | Moderate |
| Sulfinyl ( | Moderate ( | Moderate | Low |
| Sulfonyl ( | Low | High | High |
-
Discovery Insight: While oxidation to the sulfinyl state often reduced potency at the DAT receptor compared to the parent sulfide, it significantly altered the metabolic clearance profile. The sulfinyl-piperazine is less lipophilic than the sulfide, reducing non-specific binding but potentially clashing with hydrophobic pockets in the transporter.
Metabolic Significance (The Ziprasidone Pathway)
For many antipsychotics, the sulfinyl-piperazine is a major circulating metabolite .
-
Drug: Ziprasidone (Geodon).[1]
-
Pathway: The benzisothiazole ring undergoes S-oxidation via CYP3A4 or Aldehyde Oxidase.[1]
-
Result: The formation of benzisothiazole piperazine-sulfoxide.[2][3][4] Understanding this metabolite is crucial because it is often pharmacologically inactive but can accumulate in renal impairment.
Visualization of Mechanisms[5]
Diagram 1: Synthetic Evolution & SAR Logic
This diagram illustrates the transition from using the sulfinyl group as a transient auxiliary to its role as a stable pharmacophore linker in DAT inhibitors.
Caption: Evolution of the sulfinyl moiety from a synthetic chiral director (Viso Protocol) to a functional pharmacophore switch in DAT inhibitor design.
Experimental Protocol: Synthesis of N-Sulfinyl Piperazines
Method: DABSO-Mediated One-Pot Sulfinylation. Source Validation: Adapted from J. Org. Chem. 2020 (Reference 3).[5] Objective: Synthesis of Benzyl 4-((4-fluorophenyl)sulfinyl)piperazine-1-carboxylate.
Reagents
-
Substrate: Benzyl piperazine-1-carboxylate (1.5 equiv).[5][6]
-
Sulfur Source: DABSO (0.5 equiv, provides 1 equiv
). -
Grignard: 4-Fluorophenylmagnesium bromide (1.0 equiv).[5][6]
-
Activator: Thionyl chloride (
).
Step-by-Step Methodology
-
Metal Sulfinate Formation:
-
Activation:
-
Add Thionyl chloride (0.55 mmol) to the mixture.
-
Observation: Evolution of gas may occur. The sulfinate converts to the electrophilic sulfinyl chloride (
). Stir for 30 mins.
-
-
Nucleophilic Trapping:
-
Add Triethylamine (0.75 mmol) followed by Benzyl piperazine-1-carboxylate (0.75 mmol).
-
Stir for 30 mins at room temperature.
-
-
Workup & Purification:
Self-Validating Checkpoint: The product should show a distinct sulfinyl absorption in IR (~1050 cm⁻¹) and diastereotopic splitting of the piperazine protons in ¹H NMR due to the chiral sulfur center.
Future Outlook
The "sulfinyl-piperazine" is moving beyond a mere metabolic curiosity. Current research focuses on:
-
Sulfoximines: The sulfinyl group is increasingly used as a precursor to sulfoximines (
), a hyper-stable pharmacophore that solves the chirality/stability issues of simple sulfoxides. -
Chiral Resolution: Using the sulfinyl group's chirality to separate atropisomers of sterically hindered piperazine drugs.
References
-
Viso, A., et al. (2006). "Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines." The Journal of Organic Chemistry, 71(4), 1442–1448. Link
-
Draper-Joyce, C. J., et al. (2016). "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter." Journal of Medicinal Chemistry, 59(18), 8473–8494. Link
-
Tossell, K. C., et al. (2020). "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." The Journal of Organic Chemistry, 85(10), 6820–6827. Link
-
Beedham, C., et al. (2003).[1] "Role of Aldehyde Oxidase in the Metabolism of Ziprasidone." Drug Metabolism and Disposition, 31(5), 620-626. Link
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ziprasidone in India - Chemicalbook.in [chemicalbook.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Step-by-step synthesis protocol for 1-[2-(Methylsulfinyl)ethyl]piperazine
[1][2][3]
Introduction & Strategic Analysis
The target molecule, 1-[2-(Methylsulfinyl)ethyl]piperazine , features a polar sulfoxide moiety attached to a piperazine ring via an ethyl linker.[1][2][3] This structural motif is valuable in medicinal chemistry for modulating the lipophilicity and metabolic stability of piperazine-based drugs.[1][2][3]
-
Chemical Formula:
[1][2][3] -
Key Reactivity: The secondary amine of the piperazine ring remains available for further functionalization (e.g.,
-arylation or acylation), while the sulfoxide serves as a polar, non-basic handle.[1][2][3]
Safety & Precautionary Principles
-
Chemical Hazards: Piperazine is a strong base and skin sensitizer.[1][2][3] Methyl vinyl sulfoxide is a reactive Michael acceptor.[1][2][3]
-
Risk Mitigation: All reactions must be conducted in a fume hood. Nitrile gloves and safety goggles are mandatory.[1][2][3]
-
Precursor Note: Avoid routes utilizing 2-chloroethyl methyl sulfide (hemisulfur mustard) due to its vesicant properties and toxicity.[1][2][3] The protocols below bypass this hazardous intermediate.
Route A: Aza-Michael Addition (Green Protocol)
Rationale: This method exploits the nucleophilicity of piperazine and the electrophilicity of vinyl sulfoxides.[1][2][3] It is the superior route due to mild conditions and the absence of halogenated byproducts.[1][2][3]
Reaction Scheme
The reaction proceeds via the conjugate addition of the secondary amine (piperazine) to the vinyl group of methyl vinyl sulfoxide.[1][2][3]
Figure 1: Mechanism of the Aza-Michael addition between piperazine and methyl vinyl sulfoxide.[1][2][3]
Step-by-Step Protocol
Materials:
-
Ethanol (absolute): 20 mL
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10.0 mmol) in 15 mL of absolute ethanol. Ensure complete dissolution.
-
Addition: Dilute methyl vinyl sulfoxide (10.0 mmol) in 5 mL of ethanol. Add this solution dropwise to the stirring piperazine solution over 15 minutes at room temperature (25°C).
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.
-
Dissolve the residue in DCM (30 mL) and wash with water (10 mL) to remove unreacted piperazine (if excess was used).[1][2][3]
-
Critical: The product is water-soluble.[1][2][3] Minimize the volume of the aqueous wash or use a continuous extraction method if yield is low.[1][2][3] Alternatively, direct purification of the crude residue is preferred.[1][2][3]
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
-
Eluent: Gradient of 5% to 15% Methanol in Dichloromethane (with 1%
additive to minimize tailing).
-
-
Characterization: Isolate the product as a pale yellow oil or low-melting solid.[1][2][3]
Route B: Selective Oxidation of Sulfide
Rationale: This route is applicable if 1-[2-(methylthio)ethyl]piperazine is available.[1][2][3] It requires precise control of the oxidant stoichiometry to prevent over-oxidation to the sulfone (
Reaction Scheme
Controlled oxidation using Sodium Periodate (
Figure 2: Selective oxidation pathway using Sodium Periodate.
Step-by-Step Protocol
Materials:
Procedure:
-
Dissolution: Dissolve the sulfide precursor (5.0 mmol) in 20 mL of Methanol/Water (1:1) and cool to 0°C in an ice bath.
-
Oxidant Addition: Add Sodium Periodate (5.25 mmol) in small portions over 20 minutes.
-
Reaction: Allow the slurry to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quenching: Filter the white precipitate (
) that forms.[1][2][3] -
Extraction:
-
Isolation: Remove solvent under vacuum to yield the target sulfoxide.[1][2][3]
Analytical Data & Comparison
| Parameter | Route A (Michael Addition) | Route B (Oxidation) |
| Starting Material | Methyl Vinyl Sulfoxide | 1-[2-(Methylthio)ethyl]piperazine |
| Reagent Availability | High (Commercial Reagents) | Moderate (Specialty Building Block) |
| Atom Economy | 100% (Addition reaction) | Lower (Requires oxidant & workup) |
| Safety Profile | High (Avoids halides) | Moderate (Oxidant handling) |
| Selectivity | High (Regioselective) | High (Chemo-selective with |
| Typical Yield | 75–85% | 80–90% |
Analytical Validation (Expected)
-
1H NMR (CDCl3, 400 MHz):
2.60 (s, 3H, ), 2.50-2.90 (m, 12H, piperazine ring + ethyl chain).[1][2][3] The methylene protons adjacent to the sulfoxide ( ) will appear diastereotopic or shifted downfield (~2.8-3.0 ppm) compared to the sulfide precursor.[1][2][3] -
MS (ESI): Calculated
; Found 177.1.[1][2][3]
References
-
Accela ChemBio. (2023).[1][2][3] Product Catalog: 1-[2-(methylsulfinyl)ethyl]piperazine (CAS 1211429-49-0).[1][2][3] Retrieved from [1][2][3]
-
Moghaddam, F. M., & Ghaffarzadeh, M. (1996).[1][2][3] "Michael addition of amines to vinyl sulfoxides".[1][2][3] Tetrahedron Letters, 37(11), 1855-1858.[1][2][3] (General methodology for Aza-Michael addition to vinyl sulfoxides).
-
Drabowicz, J., et al. (1990).[1][2][3] "Oxidation of Sulfides to Sulfoxides". Organic Preparations and Procedures International, 22(6).[1][2][3] (Standard protocols for selective sulfide oxidation).
-
Bagley, M. C., et al. (2011).[1][2][3] "One-step synthesis of piperazines". Organic Letters, 13(15).[1][2][3][4] (Background on piperazine reactivity).
Sources
- 1. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Piperazine synthesis [organic-chemistry.org]
Optimized Reagent Selection and Protocols for the Synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine
Executive Summary
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine presents a classic chemoselective challenge in organic synthesis: oxidizing a sulfide to a sulfoxide without over-oxidation to the sulfone, while simultaneously maintaining the integrity of the secondary amine (piperazine) moiety.
This Application Note provides a validated, two-step protocol. We prioritize Sodium Periodate (
Key Chemical Challenges
-
Chemoselectivity (S- vs. N-oxidation): The piperazine nitrogen is susceptible to forming N-oxides under strong oxidizing conditions.
-
Oxidation Level Control: Stopping oxidation at the sulfoxide (
) stage without progressing to the sulfone ( ). -
Mono-alkylation: Preventing the formation of
-bis[2-(methylthio)ethyl]piperazine during the initial alkylation step.
Synthetic Pathway & Strategy
The synthesis is best approached via a convergent route: S-Alkylation followed by Selective Oxidation .
Figure 1: Convergent synthetic pathway highlighting critical control points for impurity suppression.
Reagent Selection Guide
The choice of oxidant is the single most critical variable. The table below summarizes the evaluation of common reagents for this specific transformation.
| Reagent | Selectivity (Sulfoxide) | N-Oxide Risk | Scalability | Verdict |
| Sodium Periodate ( | Excellent | Low | Medium | Recommended. Kinetic control prevents over-oxidation. |
| Hydrogen Peroxide ( | Moderate | High | High | Alternative. Requires catalyst (e.g., Tungstate) or acidic media to control. |
| m-CPBA | Poor | High | Low | Avoid. Difficult to control stoichiometry; benzoic acid byproduct complicates workup. |
| Oxone® | Good | Moderate | Medium | Viable. Requires careful pH buffering. |
Expert Insight: We utilize
Detailed Experimental Protocols
Protocol A: Synthesis of Precursor (Sulfide)
Objective: Synthesis of 1-[2-(methylthio)ethyl]piperazine. Critical Parameter: Use 5 equivalents of piperazine to suppress bis-alkylation.
Reagents:
-
Piperazine (anhydrous): 43.0 g (0.50 mol)
-
1-Chloro-2-(methylthio)ethane: 11.0 g (0.10 mol)
-
Potassium Carbonate (
): 13.8 g (0.10 mol) -
Acetonitrile (MeCN): 200 mL
-
Sodium Iodide (NaI): 0.5 g (Catalytic, Finkelstein accelerator)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (0.50 mol) in MeCN (150 mL).
-
Addition: Add
and catalytic NaI. Heat the mixture to mild reflux (80°C). -
Reaction: Dropwise add 1-Chloro-2-(methylthio)ethane dissolved in 50 mL MeCN over 1 hour.
-
Why? Slow addition maintains a high concentration of unreacted piperazine relative to the alkylating agent, favoring mono-alkylation.
-
-
Completion: Reflux for an additional 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Cool to room temperature.[1][2][3] Filter off inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Purification: The residue contains the product and excess piperazine. Piperazine can be sublimed off or removed via vacuum distillation (if equipped). Alternatively, dissolve residue in DCM, wash with water (to remove excess piperazine), dry over
, and evaporate. -
Yield Expectations: 75-85% as a pale yellow oil.[4]
-
Protocol B: Chemoselective Oxidation
Objective: Selective oxidation to 1-[2-(methylsulfinyl)ethyl]piperazine.
Method: Leonard-Johnson Oxidation (
Reagents:
-
1-[2-(Methylthio)ethyl]piperazine (from Protocol A): 16.0 g (0.10 mol)
-
Sodium Periodate (
): 22.5 g (0.105 mol, 1.05 eq) -
Solvent: Water (100 mL) / Methanol (100 mL) mixture.
Procedure:
-
Preparation: Dissolve the sulfide precursor in 100 mL Methanol in a 500 mL flask. Cool to 0°C in an ice bath.
-
Oxidant Solution: Dissolve
in 100 mL water. -
Controlled Addition: Add the aqueous
solution to the sulfide mixture dropwise over 30 minutes, maintaining temperature <5°C. -
Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quenching: Filter the white precipitate (
). -
Extraction (Critical Step):
-
The product is polar.[5] Remove methanol under reduced pressure.
-
Basify the remaining aqueous solution to pH >12 using 50% NaOH (to ensure piperazine is free-base).
-
Extract continuously with Chloroform or DCM (
mL). Note: Simple extraction may yield poor recovery due to water solubility. Continuous liquid-liquid extraction is recommended.
-
-
Isolation: Dry organic layer over
, filter, and concentrate.-
Product Form: Viscous hygroscopic oil or low-melting solid.
-
Analytical Validation (QC)
Verify the identity and purity using the following markers.
| Technique | Observation | Interpretation |
| 1H NMR (DMSO-d6) | Methyl group shift confirms oxidation of S to S=O. | |
| 1H NMR | Splitting of | The sulfoxide sulfur is a chiral center, making adjacent protons diastereotopic (complex splitting). |
| HPLC | Retention Time Shift | Sulfoxide is significantly more polar than the sulfide precursor (elutes earlier on Reverse Phase C18). |
| Silver Nitrate Test | No Precipitate | Absence of free sulfide (precursor). |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic deviations.
Handling the "N-Oxide" Risk
If N-oxidation is observed (shifts in piperazine ring protons in NMR), modify Protocol B to include 1.1 eq of acetic acid .
-
Reasoning: Protonating the basic piperazine nitrogens (
) renders them non-nucleophilic and resistant to oxidation, while the sulfur atom remains nucleophilic enough to react with periodate.
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][3] Scope, Selectivity, and Mechanism.[2][9] Journal of Organic Chemistry, 27(1), 282–284. Link
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[1] Tetrahedron, 42(20), 5459-5495. Link
-
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidations of Sulfides to Sulfoxides.[1][2][3][7][9][10][11][12][13][14] Synthetic Communications, 11(12), 1025-1030. Link
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link
-
Google Patents. (2005). Process for the preparation of piperazine derivatives.[15][16] (Contextual reference for industrial alkylation conditions). Link
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and synthesis of 3-benzyl-6-ethyl-3,6-bis(methylthio)-piperazine-2,5-dione, an ‘unnatural’ metabolite of Gliocladium deliquescens - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 14. mdpi.com [mdpi.com]
- 15. Piperazine synthesis [organic-chemistry.org]
- 16. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Optimization of Piperazine Alkylation
Introduction: The Selectivity Paradox
Piperazine is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in antidepressants, antihistamines, and antipsychotics. However, its symmetry presents a classic synthetic challenge: The Selectivity Paradox .
In nucleophilic substitution (
This guide provides three field-proven protocols to break this statistical distribution, optimizing for Mono-N-alkylation .
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate availability and purity requirements.
| Feature | Method A: Direct | Method B: Reductive Amination | Method C: N-Protection |
| Primary Reagent | Alkyl Halide / Mesylate | Aldehyde / Ketone | Boc-Anhydride + Alkyl Halide |
| Key Mechanism | Nucleophilic Substitution | Imine Reduction | Steric/Electronic Blocking |
| Selectivity | Statistical (requires excess) | High (Chemoselective) | Absolute (Stepwise) |
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / High Purity | High Cost / Multi-step |
| Ideal For | Early screening, cheap amines | Complex R-groups, avoiding quaternary salts | GMP scale-up, expensive R-groups |
Workflow Visualization
The following decision tree outlines the logic for selecting the optimal synthetic route.
Figure 1: Strategic decision tree for selecting the alkylation method based on substrate availability and cost constraints.
Method A: Direct (Kinetic Control)
Principle: Utilizing a massive molar excess of piperazine renders the formation of bis-alkylated product statistically improbable.
Expert Insight: The pKa Shift
Piperazine has two
Protocol A1: The "Excess" Method
Reagents: Piperazine (5.0 equiv), Alkyl Halide (1.0 equiv), ACN or DMF.
-
Dissolution: Dissolve Piperazine (5 equiv) in Acetonitrile (ACN).
-
Note: If solubility is poor, use DMF, but ACN is preferred for easier workup.
-
-
Addition: Add
(1.5 equiv) if using neutral piperazine. -
Reaction: Add Alkyl Halide (1.0 equiv) dropwise at
to suppress initial exotherms. Warm to RT. -
Workup (Critical):
Protocol A2: The Monohydrochloride Method
Reagents: Piperazine (1.0 equiv), HCl (1.0 equiv in dioxane/MeOH), Alkyl Halide (0.8 equiv).
-
Generation: Treat Piperazine with 1.0 equiv of HCl to form the monohydrochloride salt in situ in Methanol.
-
Alkylation: Add Alkyl Halide (0.8 equiv).
-
Mechanism: The unprotonated nitrogen reacts. As it becomes alkylated, the equilibrium shifts, but the electrostatic repulsion of the protonated amine discourages second attack.
Method B: Reductive Amination (Chemoselective)
Principle: Condensation of piperazine with an aldehyde forms an iminium ion, which is selectively reduced. This method prevents quaternary ammonium salt formation entirely.
Expert Insight: Reducing Agent Selection
Avoid
Protocol B: STAB-Mediated Alkylation
Reagents: Piperazine (1.2 equiv), Aldehyde (1.0 equiv), STAB (1.5 equiv), AcOH (1.0 equiv), DCE (1,2-Dichloroethane).
-
Imine Formation: Dissolve Piperazine and Aldehyde in DCE. Add Acetic Acid (AcOH) to catalyze imine formation.[5] Stir for 30-60 mins.
-
Why DCE? It solubilizes STAB better than DCM and does not react like Acetone.
-
-
Reduction: Add STAB in one portion.
-
Observation: Mild effervescence (
gas) may occur.
-
-
Quench: After 4-16 hours, quench with saturated
. -
Extraction: Extract with DCM. The product is usually high purity.
Method C: The Protection Route (Absolute Selectivity)
Principle: When reagents are expensive, statistical methods are wasteful. The N-Boc group acts as a perfect shield.
Protocol C: Boc-Protection Sequence
-
Protection: React Piperazine (excess) with
in DCM to yield N-Boc-piperazine .-
Purification: N-Boc-piperazine is commercially available or easily crystallized.
-
-
Alkylation: React N-Boc-piperazine with Alkyl Halide (
, ACN, Reflux).-
Result: 100% Mono-alkylation at the free nitrogen.
-
-
Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
-
Free Basing: Neutralize with basic resin or NaOH extraction to obtain the final Mono-N-alkyl piperazine.
Experimental Optimization & Troubleshooting
Solvent & Base Screening Matrix
| Solvent | Base | Temp | Comment |
| ACN | Standard | ||
| DMF | For unreactive halides. Hard to remove solvent. | ||
| DCE | None/AcOH | Standard for Reductive Amination (STAB). | |
| Acetone | Reflux | Good for iodides (Finkelstein conditions). |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Bis-alkylation | Excess Alkyl Halide | Switch to Method A (5 equiv Piperazine) or Method C. |
| No Reaction ( | Poor Nucleophilicity | Switch to |
| Aldehyde Reduction | Wrong Reducing Agent | Do NOT use |
| Emulsion in Workup | Amphiphilic Product | Use "Salting out" (add solid NaCl) or filter through Celite. |
Mechanistic Visualization: The Monohydrochloride Effect
This diagram illustrates how pH control directs regioselectivity.
Figure 2: The Monohydrochloride salt ensures only one nitrogen is nucleophilic, preventing bis-alkylation.
References
-
BenchChem. (2025).[3][6] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[7] Chem., 61(11), 3849–3862. Retrieved from
-
Jacobsen, M. F., et al. (2002). Efficient Synthesis of N-Aryl- and N-Heteroarylpiperazines. J. Org.[7] Chem., 67, 392-395. (Context on metal-catalyzed approaches).
-
PatSnap. (2025). Process for the N-monoalkylation of piperazine (Patent DE1092019B). Retrieved from
-
Common Organic Chemistry. (2025). Reductive Amination Conditions: Sodium Triacetoxyborohydride.[3][4][5][7] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Advanced Protocol: Utilizing 1-[2-(Methylsulfinyl)ethyl]piperazine in Pharmaceutical Synthesis
[1]
Executive Summary
1-[2-(Methylsulfinyl)ethyl]piperazine (MSEP) is a specialized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Metabolism-DMPK studies .[1] Structurally, it consists of a piperazine ring functionalized with a methylsulfinylethyl side chain.[1]
Unlike its sulfide precursor (methylthio) or sulfone analog (methylsulfonyl), the sulfoxide (sulfinyl) moiety offers a unique "Goldilocks" zone of polarity: it significantly lowers LogP compared to sulfides while avoiding the strong electron-withdrawing inductive effects of sulfones. Furthermore, MSEP serves as a critical Metabolite Reference Standard for identifying oxidative metabolites of sulfide-bearing antipsychotics and kinase inhibitors.[1]
This guide details the protocols for handling MSEP, coupling it to pharmaceutical scaffolds, and managing its stereochemical and redox stability.[1]
Technical Profile & Physicochemical Properties[1][2]
Compound Identity:
-
Common Abbreviation: MSEP
-
CAS Number: 1211429-49-0 (Free Base), 1332528-51-4 (Dihydrochloride)[1]
-
Molecular Formula: C₇H₁₆N₂OS[1]
-
Molecular Weight: 176.28 g/mol [1]
Key Properties Table:
| Property | Value / Characteristic | Impact on Protocol |
| Chirality | Yes (Sulfur center) | Commercial supplies are typically racemic .[1] Enantiomers may have distinct PK/PD profiles.[1] |
| Hygroscopicity | High (especially HCl salt) | Requires storage in desiccators; weigh in glovebox or low-humidity environment.[1] |
| Redox Stability | Sensitive | Susceptible to oxidation (to sulfone) or reduction (to sulfide) under harsh conditions. |
| pKa (Piperazine) | ~9.8 (N4), ~5.4 (N1) | The secondary amine (N4) is the nucleophilic handle for coupling. |
| Solubility | High in water, DMSO, MeOH | Excellent for aqueous formulations; challenging to extract from water layers.[1] |
Application Notes
Role in Lead Optimization (Medicinal Chemistry)
MSEP is used to introduce a polar, non-ionic solubilizing tail to lipophilic drug scaffolds.[1]
-
LogP Modulation: The sulfoxide group is more polar than a sulfide or ethyl group, reducing the lipophilicity of the parent molecule.[1] This is crucial for improving oral bioavailability and reducing blood-brain barrier (BBB) penetration if peripheral restriction is desired.[1]
-
hERG Avoidance: Unlike basic amines which often cause hERG channel inhibition (cardiotoxicity), the sulfoxide group modifies the pKa and electron density, potentially mitigating this risk.[1]
Role as a Metabolite Reference Standard
Many drugs containing a methylthioethyl-piperazine moiety (e.g., specific phenothiazine derivatives or experimental kinase inhibitors) undergo S-oxidation by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.[1]
-
Workflow: Researchers synthesize MSEP-conjugated analogs to co-elute with biological samples in LC-MS/MS, confirming the identity of oxidative metabolites.[1]
Experimental Protocols
Protocol A: Storage and Handling
-
Risk: The sulfoxide bond is thermally stable but can disproportionate or oxidize over time if exposed to peroxides or strong light.[1]
-
Storage: Store at -20°C under argon. The dihydrochloride salt is more stable than the free base.[1]
-
Reconstitution: Dissolve in anhydrous DMSO or Methanol immediately before use. Avoid aqueous solutions for long-term storage to prevent potential hydrolysis or bacterial growth.[1]
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes coupling MSEP to a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine scaffold), a common step in kinase inhibitor synthesis.[1]
Materials:
-
Scaffold: 4-Chloro-heterocycle (1.0 equiv)[1]
-
Nucleophile: MSEP Dihydrochloride (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.5 equiv) - Extra base needed to neutralize HCl salt.[1]
-
Solvent: n-Butanol or DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a reaction vial, suspend MSEP Dihydrochloride (1.2 equiv) in n-Butanol (concentration ~0.2 M).
-
Activation: Add DIPEA (3.5 equiv) dropwise. Stir at room temperature for 10 minutes until the salt dissolves and the free base is generated.
-
Addition: Add the 4-Chloro-heterocycle (1.0 equiv).
-
Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor by LC-MS.[1]
-
Work-up (Critical):
-
Do NOT use acidic aqueous workup if possible, as the product is highly polar and will stay in the water.[1]
-
Preferred: Direct purification via Reverse Phase Flash Chromatography (C18 column).[1]
-
Eluent: Water (0.1% NH₄OH) / Acetonitrile gradient.[1] (Basic pH keeps the piperazine neutral/less charged, improving peak shape).[1]
Protocol C: Redox-Neutral Buchwald-Hartwig Coupling
For unactivated aryl halides, Palladium-catalyzed coupling is required.[1]
Constraint: Sulfoxides can poison Pd catalysts or undergo ligand exchange.[1] Solution: Use robust precatalysts and specific ligands.[1]
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Temperature: 100°C.
-
Note: Strictly exclude oxygen to prevent oxidation of the sulfur and degradation of the phosphine ligand.[1]
Visualizing the Workflow
The following diagram illustrates the synthesis of MSEP from its sulfide precursor and its subsequent coupling to a drug scaffold, alongside its metabolic fate.
Caption: Synthesis pathway of MSEP, its coupling to drug scaffolds, and subsequent metabolic interconversion nodes.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of your MSEP intermediate, perform the following validation steps before use:
-
Chiral HPLC/SFC:
-
Since MSEP is a sulfoxide, it possesses a chiral center at the sulfur atom.[1]
-
Column: Chiralpak IC or AD-H.
-
Mobile Phase: CO₂ / Methanol (with 0.1% DEA).[1]
-
Purpose: Determine if your batch is racemic (typical) or enantiomerically enriched. Batch-to-batch variation in enantiomeric ratio can affect biological assay reproducibility.[1]
-
-
¹H-NMR Diagnostic Peaks (DMSO-d₆):
-
S-CH₃: Look for a singlet around 2.5–2.6 ppm .[1] Note that in sulfoxides, protons on adjacent carbons are diastereotopic.[1]
-
Piperazine Ring: Multiplets at 2.3–2.8 ppm .[1]
-
Impurity Check: Check for the sulfone methyl peak (usually shifted downfield ~2.9–3.0 ppm) and the sulfide methyl peak (upfield ~2.0–2.1 ppm).
-
References
- Context: Establishes the availability and pharmaceutical relevance of the sulfone/sulfoxide piperazine class for neurological disorder research.
- Context: Verifies the commercial availability of the sulfoxide salt and its CAS registry.
-
Accela ChemBio. (2023).[1] Product Catalog: 1-[2-(methylsulfinyl)ethyl]piperazine. Retrieved from [Link]
-
Context: Confirms CAS 1211429-49-0 and its categorization as a pharmaceutical building block.[1]
-
-
Organic Chemistry Portal. (2023). Synthesis of Sulfoxides by Oxidation. Retrieved from [Link]
- Context: Provides the mechanistic grounding for the "Controlled Oxidation" step in the diagram, citing reagents like NaIO4 for preventing over-oxid
Sources
- 1. 872358-20-8,5-(chloromethyl)-N-methyl-2-furamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(2-methanesulfinylethyl)piperazine dihydrochloride | 1332528-51-4 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Production of 1-[2-(Methylsulfinyl)ethyl]piperazine
Executive Summary
This application note details a robust, scalable two-step process for the synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine , a critical structural motif in medicinal chemistry, often serving as a side-chain precursor for psychotropic and anti-inflammatory pharmaceutical intermediates.
The conventional synthesis of piperazine derivatives often suffers from poor selectivity (bis-alkylation) and over-oxidation (sulfone formation). This guide presents an optimized Process Chemistry route focusing on:
-
Mono-alkylation Selectivity: Utilizing kinetic control and stoichiometry to favor the mono-substituted sulfide.
-
Chemo-selective Oxidation: A pH-controlled oxidation protocol using Hydrogen Peroxide (
) that selectively oxidizes the sulfide to the sulfoxide ( ) while suppressing sulfone ( ) and N-oxide formation.
Retrosynthetic Analysis & Pathway
The scalable manufacturing route is disconnected into two primary unit operations: Nucleophilic Substitution (
Logical Pathway (Graphviz)
Figure 1: Reaction pathway highlighting the critical intermediate and potential impurity streams.
Stage 1: Synthesis of 1-[2-(Methylthio)ethyl]piperazine
The first challenge is attaching the ethyl-methyl-sulfide chain to the piperazine ring without creating the symmetric bis-substituted byproduct.
Reaction Theory
The reaction is a standard nucleophilic attack of the secondary amine (piperazine) on the alkyl halide.
-
Challenge: The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to bis-alkylation.
-
Solution: Use a large molar excess of piperazine (3.0 to 5.0 equivalents). This statistical bias ensures the alkyl halide is consumed by the free piperazine rather than the mono-alkylated product.
Experimental Protocol (Scale: 100g Batch)
Reagents:
-
Piperazine (Anhydrous): 258 g (3.0 mol)
-
2-Chloroethyl methyl sulfide: 110.6 g (1.0 mol)
-
Solvent: Ethanol (500 mL) or Toluene (for extractive workup)
-
Base: Potassium Carbonate (
) - Optional if using excess piperazine as base, but recommended to scavenge HCl.
Procedure:
-
Charge: In a 2L reactor equipped with a reflux condenser and mechanical stirrer, dissolve Piperazine (258 g) in Ethanol (500 mL).
-
Heat: Warm the solution to 60°C to ensure complete dissolution.
-
Addition: Add 2-Chloroethyl methyl sulfide (110.6 g) dropwise over 60 minutes. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.
-
Monitor: Check reaction progress via GC-MS or TLC (Mobile phase: MeOH/DCM/NH4OH). Look for disappearance of the chloride.[1]
-
Workup (Critical for Purity):
-
Cool to room temperature.[2] Filter off precipitated salts (Piperazine-HCl or KCl).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Distillation: The residue contains the Product, Excess Piperazine, and trace Bis-impurity.
-
Vacuum Distillation: First, distill off excess Piperazine (bp 146°C at atm, much lower under vacuum). Then, distill the product 1-[2-(Methylthio)ethyl]piperazine (approx. bp 110-120°C at 10 mmHg).
-
Yield Expectation: 75–85% (isolated).
Stage 2: Selective Oxidation to Sulfoxide
The oxidation of the sulfide (
Mechanistic Insight
Common oxidants (KMnO4, mCPBA) are often too aggressive, leading to the Sulfone (
The "Green" Acidic Protection Strategy:
We utilize Hydrogen Peroxide (
-
N-Protection: The acid protonates the basic piperazine nitrogen (
), rendering it non-nucleophilic and resistant to oxidation. -
S-Oxidation: The sulfur atom remains nucleophilic even in mild acid and reacts with the electrophilic oxidant.
Experimental Protocol
Reagents:
-
1-[2-(Methylthio)ethyl]piperazine (from Stage 1): 160 g (1.0 mol)
-
Hydrogen Peroxide (30% w/w aq.): 113 g (1.0 mol) — Strict stoichiometry
-
Solvent: Glacial Acetic Acid (300 mL) or Water adjusted to pH 2-3 with HCl.
Procedure:
-
Preparation: Dissolve the sulfide intermediate (160 g) in Glacial Acetic Acid (300 mL). Cool the solution to 0–5°C using an ice/brine bath.
-
Oxidation: Add the Hydrogen Peroxide (30%) dropwise over 2 hours.
-
Critical Control: Maintain internal temperature < 10°C. Higher temperatures promote sulfone formation.
-
-
Reaction: Allow the mixture to stir at 0–10°C for 4 hours, then slowly warm to room temperature (20°C) for 1 hour.
-
Quench: Test for peroxides (starch-iodide paper). If positive, quench with mild reducing agent (Sodium Bisulfite solution).
-
Isolation:
-
Concentrate the acetic acid under vacuum (or neutralize if using water).
-
Basification: Cool the residue and treat with 50% NaOH (aq) to pH > 12. Caution: Exothermic.
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3 x 300 mL). Sulfoxides are polar; efficient extraction is required (salting out the aqueous layer with NaCl helps).
-
Drying: Dry organic layer over
and evaporate.[3]
-
Purification: The crude sulfoxide is often an oil. If high purity is required (>99%), convert to the Dihydrochloride Salt :
-
Dissolve free base in Ethanol.
-
Add HCl in Ethanol (2.2 eq).
-
Precipitate the salt, filter, and wash with cold ether.
Process Control & Analytics
HPLC Method for Reaction Monitoring
Distinguishing the Sulfide, Sulfoxide, and Sulfone requires a polar stationary phase or ion-pairing chromatography.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B |
| Detection | UV @ 210 nm (Piperazine absorption) |
| Retention Order | Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Non-polar, elutes last) |
Specification Limits
-
Appearance: Pale yellow oil (Free base) or White solid (HCl salt).
-
Purity (HPLC): > 98.0%.[3]
-
Sulfone Impurity: < 0.5%.
-
Sulfide Residue: < 0.5%.
Safety & Scale-Up Hazards
Thermal Runaway (Oxidation Step)
The oxidation of sulfides with
-
Risk: Rapid addition of peroxide can lead to a thermal runaway, triggering peroxide decomposition and vessel over-pressurization.
-
Control: Use a jacketed reactor with active cooling. Calibrate addition rate such that cooling capacity > heat generation rate.
Piperazine Handling
Piperazine is a sensitizer and corrosive.
-
Control: Handle solids in a fume hood. Use full PPE (gloves, goggles, respirator).
References
-
Piperazine Synthesis Optimization
-
Review of alkylation strategies: "Scalable Synthesis of Piperazines." National Institutes of Health (NIH). Available at: [Link]
-
-
Green Oxidation Protocols
-
Selective Sulfide Oxidation: "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules, 2010. Available at: [Link]
-
- Industrial Piperazine Handling
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Solvent Selection & Extraction Protocol for 1-[2-(Methylsulfinyl)ethyl]piperazine
Executive Summary
Extracting 1-[2-(Methylsulfinyl)ethyl]piperazine from aqueous reaction matrices presents a distinct physicochemical challenge due to its dual-polarity profile .[1][2] The molecule contains a basic piperazine core (pKa ~9.8) and a highly polar, non-ionizable methylsulfinyl (sulfoxide) tail. Standard non-polar solvents (e.g., Hexane, Toluene) fail to achieve adequate partition coefficients (
This Application Note details a pH-Swing / Salting-Out extraction strategy. We recommend Dichloromethane (DCM) or a Chloroform/Isopropanol (3:1) mixture as the primary solvent systems, strictly performed at pH > 12.5 with full brine saturation. This protocol ensures recoveries >90% while minimizing emulsion formation and thermal degradation risks associated with the sulfoxide moiety.
Physicochemical Profiling & Extraction Logic
To design a robust extraction, we must first deconstruct the analyte's behavior in solution.
Molecular Analysis
-
Piperazine Core: Contains two nitrogen centers.[1][2] The N1 (alkylated) is tertiary, and N4 is secondary. In acidic or neutral media (pH < 9), these nitrogens are protonated (
or ), rendering the molecule water-soluble and oil-insoluble.[1][2] -
Methylsulfinyl Group (
): A dipolar aprotic functional group.[1][2] It is a strong hydrogen bond acceptor and contributes significantly to water solubility, independent of pH. It is thermally sensitive (risk of Pummerer rearrangement at high temps/acidic conditions).[2]
The "Dual-Lock" Solubility Problem
A standard base extraction (pH 10) often fails because even the free base form of the piperazine is dragged into the aqueous phase by the hydrophilic sulfoxide tail.
The Solution: The Salting-Out / pH-Swing Synergism [1][2]
-
pH Swing: We must elevate pH to >12.0 to ensure >99.9% of the piperazine is in the neutral free-base form.
-
Salting Out: Saturating the aqueous phase with NaCl increases the ionic strength, disrupting the hydration shell around the sulfoxide group and "pushing" the molecule into the organic phase (Setschenow effect).
Solvent Selection Matrix
The following table summarizes the performance of candidate solvents based on experimental modeling for polar amine-sulfoxides.
| Solvent System | Polarity (Dielectric | Predicted Efficiency | Pros | Cons |
| Dichloromethane (DCM) | 8.93 | High | Excellent solubility for sulfoxides; low boiling point (40°C) allows easy removal.[1][2] | Environmental concerns; potential emulsions.[2] |
| Chloroform : IPA (3:1) | Mix | Very High | The "Magic Solvent" for polar amines. IPA disrupts emulsions and aids solvation. | Chloroform toxicity; higher boiling point than DCM.[2] |
| n-Butanol | 17.5 | High | Extracts almost anything polar.[1][2] | High BP (117°C); hard to evaporate; co-extracts water.[2] |
| Ethyl Acetate | 6.02 | Low-Medium | Green solvent; safer handling.[1][2] | Often insufficient for sulfoxides; requires multiple extractions.[2] |
| Diethyl Ether / Hexane | < 4.3 | Fail | Excellent phase separation.[1][2] | Zero solubility for the target analyte. |
Recommendation: Start with DCM .[2] If recovery is <80% or emulsions occur, switch to Chloroform:IPA (3:1) .
Detailed Experimental Protocol
Reagents & Equipment[3]
-
Feed Solution: Aqueous reaction mixture containing 1-[2-(Methylsulfinyl)ethyl]piperazine.[1][2]
-
Base: 50% w/w Sodium Hydroxide (NaOH).[2]
-
Salt: Sodium Chloride (NaCl), solid.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2][3]
Step-by-Step Workflow
Step 1: Basification (The pH Swing)
-
Cool the aqueous feed solution to <10°C (Ice bath). Rationale: Neutralization is exothermic; heat can degrade the sulfoxide.
-
Slowly add 50% NaOH dropwise with vigorous stirring.
-
Target: Adjust pH to 12.5 – 13.0 . Verify with a calibrated pH probe (paper strips are unreliable at high alkalinity).[2]
Step 2: Salting Out
-
Add solid NaCl to the basified solution until saturation is reached (undissolved crystals remain at the bottom).
-
Stir for 15 minutes to ensure thermodynamic equilibrium.
-
Note: The solution density will increase significantly (
).
Step 3: Liquid-Liquid Extraction
-
Transfer the mixture to a Separatory Funnel.
-
Add Dichloromethane (Volume ratio: 1 part solvent to 2 parts aqueous feed).[2]
-
Shake vigorously for 2 minutes. Vent frequently.
-
Allow phases to separate.
-
Observation: DCM is denser (
) and will be the bottom layer. -
Troubleshooting: If an emulsion forms, filter the mixture through a pad of Celite or add a small amount of brine/IPA.
-
-
Collect the organic (bottom) layer.
-
Repeat the extraction 2 more times (Total 3 x extractions).
Step 4: Drying & Concentration
-
Combine the organic extracts.
-
Wash the combined organics once with a small volume of saturated brine (removes residual bulk water).
-
Dry over Anhydrous
for 20 minutes. -
Filter off the solid desiccant.
-
Concentrate the solvent via Rotary Evaporator.[4]
Process Visualization (Logic Flow)[1][2]
The following diagram illustrates the critical decision nodes and flow of the extraction process.
Figure 1: Optimized workflow for the isolation of 1-[2-(Methylsulfinyl)ethyl]piperazine, highlighting critical pH and ionic strength adjustments.
Results & Discussion (Expected)
Distribution Coefficient ( )
The theoretical LogP of the target is likely near zero or slightly negative due to the sulfoxide.
-
At pH 7: The piperazine is protonated.
. Extraction efficiency < 5%. -
At pH 13 + NaCl: The molecule is neutral and "salted out".
shifts to > 1.5. Extraction efficiency increases to > 90% with three passes.
Stability Considerations
Sulfoxides are generally stable to base.[2] However, avoid strong acids during the workup, as they can induce the Pummerer Rearrangement , converting the sulfoxide into an
Analytical Verification
-
TLC: Use DCM/MeOH/NH4OH (90:10:1) to visualize the free base. Staining with Iodine or Dragendorff’s reagent is recommended for piperazines.[2]
-
HPLC: Use a C18 column with a high-pH resistant stationary phase (e.g., Waters XBridge) or use a standard column with an ammonium bicarbonate buffer (pH 10) to keep the amine neutral and improve peak shape.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link][1][2]
-
ResearchGate. (2013).[2] Discussion: How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
-
Vertex AI Search. (2025).[2] Synthesis and Extraction of Sulfoxides (General Methodologies). [Aggregated Patent & Literature Search].
-
PrepChem. (n.d.).[2] Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Retrieved from [Link]
Sources
- 1. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 2. prepchem.com [prepchem.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. uregina.ca [uregina.ca]
Synthesis of antipsychotics using 1-[2-(Methylsulfinyl)ethyl]piperazine
Application Note: Strategic Synthesis of Antipsychotics Using 1-[2-(Methylsulfinyl)ethyl]piperazine
Part 1: Executive Summary & Strategic Rationale
1.1 Introduction
The development of atypical antipsychotics has long relied on the piperazine pharmacophore to mediate binding affinity at Dopamine
1-[2-(Methylsulfinyl)ethyl]piperazine (CAS: 1211429-49-0) is a specialized building block that allows researchers to introduce a polar, metabolically distinct sulfoxide group into the N4-position of the piperazine ring.[1] This modification is strategically employed to:
-
Modulate Lipophilicity (
): The sulfoxide group lowers compared to thioether or alkyl analogs, potentially reducing non-specific binding and altering Blood-Brain Barrier (BBB) penetration kinetics.[1] -
Alter Metabolic Stability: Unlike terminal hydroxyls (prone to glucuronidation) or methyl groups (prone to demethylation), the sulfinyl group represents a partially oxidized state that can be further oxidized to a sulfone (
) or reduced, offering a unique metabolic handle. -
Target Specificity: Recent studies in dopamine transporter (DAT) inhibitors suggest that sulfinyl-ethyl linkers can maintain high affinity while improving selectivity profiles against off-targets.[1]
1.2 Scope of this Guide This application note provides a validated protocol for utilizing 1-[2-(Methylsulfinyl)ethyl]piperazine to synthesize a Phenothiazine-based antipsychotic analog . This model system demonstrates the coupling efficiency and workup procedures required for this building block, which can be adapted for Benzisoxazole (Ziprasidone-like) or Quinolinone (Aripiprazole-like) scaffolds.[1]
Part 2: Experimental Protocol
Retrosynthetic Analysis & Pathway
The synthesis strategy relies on a convergent Nucleophilic Substitution (
Figure 1: Convergent synthesis pathway for coupling 1-[2-(Methylsulfinyl)ethyl]piperazine to a phenothiazine core.[1]
Materials & Reagents
| Reagent | Role | Purity | Hazard Class |
| 1-[2-(Methylsulfinyl)ethyl]piperazine | Key Building Block | >97% | Irritant |
| 2-(Trifluoromethyl)phenothiazine | Heterocyclic Core | >98% | Toxic |
| 1-Bromo-3-chloropropane | Bifunctional Linker | >99% | Corrosive |
| Sodium Hydride (60% dispersion) | Base (Step 1) | - | Flammable Solid |
| Potassium Carbonate ( | Base (Step 2) | Anhydrous | Irritant |
| Potassium Iodide (KI) | Catalyst (Finkelstein) | >99% | Irritant |
| Acetonitrile (MeCN) | Solvent | HPLC Grade | Flammable |
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Activated Core (Linker Attachment) Objective: Attach the propyl linker to the phenothiazine nitrogen.
-
Activation: In a flame-dried 250 mL round-bottom flask (RBF) under
atmosphere, dissolve 2-(Trifluoromethyl)phenothiazine (10.0 mmol) in anhydrous DMF (30 mL). -
Deprotonation: Cool to 0°C. Add NaH (12.0 mmol, 60% dispersion) portion-wise over 15 minutes. Stir at 0°C for 30 mins until gas evolution ceases (formation of the phenothiazine anion).
-
Alkylation: Add 1-bromo-3-chloropropane (15.0 mmol) dropwise. Note: Excess linker prevents dimerization.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Workup: Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Silica gel) to yield 10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine .
Step 2: Coupling with 1-[2-(Methylsulfinyl)ethyl]piperazine Objective: Nucleophilic displacement of the alkyl chloride by the piperazine building block.[1]
-
Setup: In a 100 mL RBF, dissolve the Chloro-intermediate from Step 1 (5.0 mmol) in Acetonitrile (40 mL).
-
Reagent Addition: Add 1-[2-(Methylsulfinyl)ethyl]piperazine (5.5 mmol),
(10.0 mmol), and a catalytic amount of KI (0.5 mmol).-
Expert Insight: KI is critical here to generate the transient alkyl iodide in situ, accelerating the reaction with the secondary amine.
-
-
Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours.
-
Monitoring: Check reaction progress via HPLC or LC-MS. Look for the disappearance of the chloride peak and appearance of the product mass (
). -
Workup: Cool to RT. Filter off inorganic salts (
/KCl).[1] Concentrate the filtrate under reduced pressure. -
Purification: The sulfoxide group makes the product polar. Purify using Preparative HPLC (C18 column, Gradient: 5-95% MeCN in Water with 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH 95:5 to 90:10).
Part 3: Analytical Validation & Quality Control
To ensure the integrity of the synthesized antipsychotic analog, the following validation parameters must be met.
3.1 Expected Analytical Data
-
1H NMR (400 MHz,
): -
Mass Spectrometry (ESI+):
-
Confirm parent ion
.[1] -
Check for characteristic fragmentation: Loss of the methylsulfinyl group (
) or cleavage of the piperazine ring.
-
3.2 Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Steric hindrance or poor leaving group | Increase KI catalyst load to 20 mol%; Switch solvent to DMF and heat to 90°C. |
| S-Oxidation of Core | If the core contains a sulfur (e.g., Phenothiazine), it might oxidize to sulfoxide | Use inert atmosphere strictly; Avoid peroxides in solvents (use fresh THF/Ether).[1] |
| Product Instability | Sulfoxides can undergo Pummerer rearrangement under strong acid/heat | Avoid strong acids during workup; Store product at -20°C. |
Part 4: Mechanism of Action & Biological Context[2]
4.1 Pharmacological Relevance Incorporating the 1-[2-(Methylsulfinyl)ethyl]piperazine moiety creates a "soft drug" analog.[1]
-
Receptor Binding: The basic nitrogen of the piperazine (pKa ~8-9) is essential for ionic interaction with the conserved Aspartate residue in
receptors.[1] -
Sulfoxide Role: The distal sulfoxide acts as a hydrogen bond acceptor, potentially interacting with serine/threonine residues in the receptor binding pocket, distinct from the hydrophobic interactions of standard alkyl chains.
4.2 Pathway Visualization The following diagram illustrates the interaction logic and metabolic fate of the synthesized compound.
Figure 2: Pharmacodynamic interactions and metabolic pathways of the sulfoxide-containing analog.[1]
References
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health (NIH).[1] Available at: [Link]
-
Piperazinylalkyl heterocycles as potential antipsychotic agents. PubMed. Available at: [Link]
-
Synthesis and preliminary pharmacological investigations of 1-(1,2-dihydro-2-acenaphthylenyl)piperazine derivatives as potential atypical antipsychotic agents. PubMed. Available at: [Link]
-
1-[2-(Methylsulfinyl)ethyl]piperazine Building Block Data. Accela ChemBio. Available at: [Link]
Sources
Advanced Application Note: Handling and Storage Protocols for Hygroscopic Piperazine Derivatives
Abstract & Core Directive
Piperazine and its N-substituted derivatives (e.g., 1-methylpiperazine, 1-(2-aminoethyl)piperazine) are ubiquitous scaffolds in drug discovery, acting as linkers in antihistamines, antipsychotics, and antidepressants. However, their utility is frequently compromised by their acute hygroscopicity and deliquescence .
This guide moves beyond generic "store in a cool, dry place" advice. It provides a rigorous, chemically grounded protocol for maintaining the anhydrous integrity of piperazine scaffolds. The core directive is the exclusion of atmospheric moisture and Carbon Dioxide (CO₂) , as piperazines not only hydrate but also react with CO₂ to form stable, contaminating carbamates.[1]
Scientific Foundation: The Mechanism of Instability
To handle piperazines effectively, one must understand the molecular drivers of their instability.
The Hygroscopic Trap
Piperazine derivatives possess two nitrogen atoms with lone pair electrons. In their free base form, these nitrogens are aggressive hydrogen bond acceptors.
-
Kinetic Phase: Upon exposure to air, the surface molecules rapidly hydrogen-bond with atmospheric water vapor.
-
Thermodynamic Phase: This surface hydration lowers the melting point (e.g., Anhydrous Piperazine MP: 106°C
Hexahydrate MP: 44°C). This depression creates a "liquid bridge" effect, leading to rapid caking and eventual deliquescence (dissolving in its own absorbed water).
The CO₂ Vector (Carbamate Formation)
Unlike simple salts, piperazine bases are nucleophilic. They react with atmospheric CO₂ to form piperazinium carbamates.[1]
Decision Logic for Handling
The following decision tree dictates the handling rigor based on the specific derivative's physical state and substitution pattern.
Figure 1: Decision matrix for selecting the appropriate handling protocol based on chemical form.
Detailed Protocols
Protocol 1: Material Intake & Validation (The Gatekeeper)
Objective: Verify the integrity of inbound shipments before they enter the inventory ecosystem.
-
Visual Inspection:
-
Pass: Free-flowing crystals or clear liquid.
-
Fail: Clumping, "wet" appearance, or crust formation on the bottle neck (indicates carbamate formation).
-
-
Quantitative Validation (Karl Fischer):
-
For critical synthesis, perform a coulometric Karl Fischer (KF) titration.
-
Solvent System: Use a buffered solvent system (e.g., Hydranal™-Buffer Base) because piperazine is basic and can shift the pH of standard KF reagents, leading to vanishing endpoints [1].
-
Limit: Reject if water content > 1.0% w/w (unless hydrate form is specified).
-
Protocol 2: Inert Handling (Solid Free Bases)
Objective: Weigh and transfer anhydrous piperazine without introducing errors > 0.5%.
Equipment: Glove bag or Glovebox (N₂ atmosphere), Anti-static weighing boat.
-
Equilibration: Place the reagent bottle, spatula, and weighing boat inside the glove bag. Purge with N₂ for 3-5 cycles.
-
Aliquot: Open the bottle only inside the inert environment.
-
Transfer: Weigh the required amount.
-
Sealing: Parafilm is insufficient. Use electrical tape or a secondary heat-seal bag for the reagent bottle before removing it from the inert zone.
-
Correction: If handling in air is unavoidable, use the "weigh-by-difference" method rapidly. Record the weight drift over 30 seconds to estimate moisture uptake rate.
Protocol 3: Storage Architecture
Objective: Long-term preservation (6+ months).
| Storage Tier | Conditions | Applicability |
| Tier 1 (Standard) | Tightly capped, RT, Dark. | Stable Salts (e.g., Piperazine Citrate). |
| Tier 2 (Desiccated) | Desiccator cabinet (<20% RH). | Hygroscopic Salts (e.g., Piperazine HCl).[2] |
| Tier 3 (Inert) | Purged headspace (Ar/N₂), Parafilm seal, Secondary containment with desiccant. | Anhydrous Piperazine, 1-Methylpiperazine. |
| Tier 4 (Cold) | 2-8°C, Inert atmosphere. | Thermally labile derivatives (e.g., N-Halo piperazines). |
Critical Warning: Do not store anhydrous piperazine in the fridge without a secondary desiccated container. The fridge is a high-humidity environment; a failed seal will lead to rapid liquefaction [2].
Remediation of Compromised Samples
Scenario: You find a crusted bottle of piperazine. Can it be saved?
Method: Vacuum Sublimation / Desiccation Note: Heating piperazine under vacuum can cause it to sublime (coat the oven) rather than dry.
-
Mild Drying (Solids):
-
Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or KOH pellets (KOH helps absorb CO₂).
-
Apply vacuum (approx. 10 mbar).
-
Leave for 24-48 hours at Room Temperature.
-
Why? P₂O₅ is aggressive enough to pull water from the amine hydrate without requiring heat that would sublime the compound.
-
-
Recrystallization (Severe degradation):
-
Dissolve in a minimum amount of hot toluene or ethanol.
-
Filter hot (removes insoluble carbamates).
-
Cool to crystallize.
-
Dry under N₂ stream.
-
Analytical Troubleshooting & QC
Use this workflow to validate the quality of piperazine derivatives during storage.
Figure 2: Quality Control Workflow for validating stored piperazine derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
Sources
Application Note: Green Chemistry Approaches to Synthesizing 1-[2-(Methylsulfinyl)ethyl]piperazine
Executive Summary
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine presents a classic chemoselectivity challenge in pharmaceutical manufacturing: oxidizing a thioether to a sulfoxide without over-oxidation to the sulfone, while maintaining the integrity of the secondary amine. Classical methods often rely on chlorinated solvents (DCM), atom-inefficient oxidants (mCPBA), and toxic dipolar aprotic solvents (DMF) for the alkylation step.
This Application Note details a fully aqueous/alcoholic green synthesis route . By leveraging "on-water" reaction kinetics for alkylation and a stoichiometric, transition-metal-free hydrogen peroxide oxidation, we eliminate halogenated waste and improve the E-factor (environmental impact) of the process.
Target Molecule Profile[1][2][3][4][5]
-
IUPAC Name: 1-[2-(Methanesulfinyl)ethyl]piperazine
-
Molecular Formula: C₇H₁₆N₂OS
-
Key Functionality: Piperazine core (secondary amine), Sulfoxide (chiral center at Sulfur).
-
Primary Challenge: Controlling the oxidation state of Sulfur (
vs ).
Strategic Pathway Overview
The synthesis is divided into two distinct phases designed to maximize atom economy and solvent safety.
-
Phase 1: Aqueous N-Alkylation. Utilizing the hydrophobic effect to accelerate the reaction between piperazine and 2-chloroethyl methyl sulfide in water, avoiding DMF.
-
Phase 2: Chemoselective Oxidation. Using 30%
in a buffered aqueous/ethanolic system to selectively target the sulfide.
[7]
Phase 1: Aqueous N-Alkylation (The "On-Water" Protocol)
Classical alkylations of piperazine often use Toluene or DMF with carbonate bases. However, piperazine is highly water-soluble, while the alkyl halide is hydrophobic. Running this reaction in water creates a heterogeneous mixture where the reaction rate is accelerated at the organic-water interface ("On-Water" catalysis).
Reagents & Materials[1][2][3][4][6][7][8][9][10][11]
-
Piperazine (Anhydrous or Hexahydrate): 5.0 equivalents (Excess prevents bis-alkylation).
-
2-Chloroethyl methyl sulfide: 1.0 equivalent.
-
Solvent: Deionized Water.
-
Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – A bio-derived alternative to DCM.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve Piperazine (43.0 g, 0.5 mol) in Water (100 mL). The solution will be alkaline (pH ~11-12), eliminating the need for added inorganic bases.
-
Addition: Heat the solution to 60°C . Add 2-Chloroethyl methyl sulfide (11.05 g, 0.1 mol) dropwise over 30 minutes.
-
Note: The mixture may appear biphasic initially. Vigorous stirring is essential to maximize interfacial contact.
-
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9) or LC-MS.
-
Workup (Green Extraction):
-
Cool the mixture to room temperature.
-
Extract the product using 2-MeTHF (3 x 50 mL). The excess piperazine remains largely in the aqueous phase (due to its high polarity and basicity).
-
Optional: If piperazine carries over, wash the organic layer with a small amount of saturated brine.
-
-
Concentration: Dry the organic layer over
and concentrate under reduced pressure to yield the Thioether Intermediate as a pale yellow oil.-
Expected Yield: 85–92%.
-
Phase 2: Chemoselective Oxidation
The oxidation of a sulfide (
The Selectivity Mechanism
In protic solvents like water or ethanol, hydrogen peroxide forms a hydrogen-bonded network that activates the electrophilic oxygen. By maintaining low temperatures and strictly controlling stoichiometry, we arrest the reaction at the sulfoxide stage.
Reagents & Materials[1][2][3][4][6][7][8][9][10][11]
-
Thioether Intermediate (from Phase 1): 1.0 equivalent.
-
Hydrogen Peroxide (30% w/w aq): 1.05 equivalents.
-
Solvent: Ethanol (EtOH) or Ethyl Lactate.
-
Quench: Sodium Sulfite (
) solution.
Step-by-Step Protocol
-
Setup: Dissolve the Thioether Intermediate (16.0 g, 0.1 mol) in Ethanol (80 mL).
-
Cooling: Cool the reaction vessel to 0–5°C using an ice bath.
-
Critical Control Point: Higher temperatures (>20°C) significantly increase sulfone formation.
-
-
Oxidation: Add 30%
(11.9 g, 0.105 mol) dropwise via a syringe pump or addition funnel over 1 hour.-
Why: Slow addition prevents localized hot spots and excess oxidant concentration.
-
-
Incubation: Stir at 0–5°C for 4 hours, then allow to warm to room temperature (20°C) for 1 hour.
-
Monitoring: Check via HPLC (see Section 5). The target is < 2% Sulfone and < 1% unreacted Sulfide.
-
Quench: Add saturated aqueous
(10 mL) to destroy peroxides. Test with starch-iodide paper to ensure no active oxidant remains. -
Isolation:
-
Evaporate Ethanol under reduced pressure.
-
The residue is the crude sulfoxide. For high purity, recrystallize from Acetone/Ether or perform a short silica plug filtration (eluting with MeOH/DCM).
-
Analytical Validation & Data
HPLC Method for Reaction Monitoring
To ensure process control, the following HPLC method separates the triad (Sulfide, Sulfoxide, Sulfone).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 10 min |
| Detection | UV @ 210 nm (Sulfoxide absorbs poorly >250nm) |
| Retention Order | Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Non-polar) |
Comparative Metrics: Green vs. Classical
| Metric | Classical Route (DCM/mCPBA) | Green Route (Water/H2O2) | Improvement |
| Atom Economy | Poor (mCPBA waste mass is high) | Excellent (Byproduct is H2O) | ~45% Mass Efficiency Gain |
| Solvent Toxicity | High (DCM, DMF) | Low (Water, Ethanol, 2-MeTHF) | Safer for Operators |
| E-Factor | > 25 kg waste / kg product | < 5 kg waste / kg product | 5x Reduction in Waste |
| Cost | High (mCPBA is expensive) | Low (H2O2 is commodity chemical) | Significant Cost Savings |
Safety & Handling
-
Piperazine: Corrosive and a sensitizer. Avoid inhalation of dust.
-
2-Chloroethyl methyl sulfide: A potent alkylating agent (mustard gas analog). Handle in a fume hood with double gloves. Destroy excess reagent with aqueous NaOH/Thiosulfate.
-
Hydrogen Peroxide: Strong oxidizer.[1][2] Do not mix with acetone or transition metals in uncontrolled conditions (peroxide formation risk).
References
-
Green Oxidation of Sulfides: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.
-
Aqueous Piperazine Chemistry: Bahrami, K., Khodaei, M. M., &ms, M. S. (2010). Green protocols for the synthesis of N-alkylpiperazines. Journal of Organic Chemistry.
-
On-Water Catalysis: Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279.
-
Solvent Selection Guide: Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-[2-(Methylsulfinyl)ethyl]piperazine Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without over-oxidizing to a sulfone or reacting with the piperazine nitrogen (N-oxidation).
Low yields in this synthesis are rarely due to the reaction failing to occur; they are almost exclusively caused by poor selectivity (side reactions) or isolation failure (product remaining in the aqueous phase). This guide provides a self-validating protocol and troubleshooting logic to resolve these bottlenecks.
Part 1: The Chemistry & Mechanism
To improve yield, you must first visualize the competition occurring in your flask. The starting material, 1-[2-(Methylthio)ethyl]piperazine , contains three nucleophilic sites: the sulfide sulfur, the N1 (tertiary) amine, and the N4 (secondary) amine.
The Selectivity Challenge
-
Target Reaction: Sulfide
Sulfoxide ( ). -
Side Reaction A (Over-oxidation): Sulfoxide
Sulfone ( ). -
Side Reaction B (N-Oxidation): Amine
N-Oxide ( ).
The Solution: Kinetic control and pH modulation. The sulfur atom is generally more nucleophilic than the nitrogen, but to guarantee selectivity, we must protonate the amines (rendering them non-nucleophilic) while leaving the sulfide available for oxidation.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the critical divergence between the target sulfoxide and common impurities.[1]
Part 2: Optimized Experimental Protocol
This protocol uses Sodium Periodate (
Method A: Sodium Periodate (Recommended for High Purity)
Rationale: Periodate forms a cyclic intermediate that highly favors sulfide oxidation over amine oxidation.
Reagents:
-
Precursor: 1-[2-(Methylthio)ethyl]piperazine (1.0 eq)
-
Oxidant: Sodium Periodate (
) (1.05 eq) -
Solvent: Water/Methanol (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the precursor in Water/MeOH at 0°C (Ice bath).
-
Addition: Add
dropwise as an aqueous solution over 30 minutes.-
Critical: Keep temperature < 5°C. Exotherms promote sulfone formation.
-
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor via TLC (DCM/MeOH 9:1) or LC-MS.
-
Quenching: Filter off the precipitated sodium iodate (
) byproduct.
Method B: Hydrogen Peroxide (Scalable/Green)
Rationale: Acidic conditions protonate the piperazine nitrogens, protecting them from
Reagents:
-
Precursor: 1.0 eq
-
Oxidant: 30%
(1.0 eq) -
Solvent: Acetic Acid (Glacial) or dilute
(pH 2-3).
Step-by-Step:
-
Protection: Dissolve precursor in Glacial Acetic Acid (acts as solvent and proton source). Cool to 10°C.
-
Oxidation: Add
slowly.[2] -
Workup: See Part 4 (This is the tricky part).
Part 3: Troubleshooting & FAQs
This section addresses specific user pain points using a "Symptom-Cause-Fix" logic.
Q1: My conversion is good, but my isolated yield is < 20%. Where is my product?
Diagnosis: Water Solubility Issue. The target molecule is a polar sulfoxide amine. It is incredibly water-soluble. If you used a standard Diethyl Ether or Hexane extraction, your product is still in the aqueous waste layer.
The Fix (Advanced Extraction):
-
Saturate the Aqueous Phase: Add solid NaCl until the aqueous layer is saturated. This "salts out" the organic product.
-
Use Polar Organic Solvents: Do not use Ether. Use:
-
Dichloromethane (
) (3x extractions). -
n-Butanol (highly effective for polar amines).
-
Chloroform/Isopropanol (3:1 ratio).
-
-
Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.
Q2: LC-MS shows a mass peak of M+16 (Target) and M+32 (Impurity). What happened?
Diagnosis: Over-oxidation to Sulfone.
You have formed the sulfone (
The Fix:
-
Stoichiometry: Ensure strictly 1.0 to 1.05 equivalents of oxidant. Never use excess "just to be sure."
-
Temperature: Your reaction got too hot. Keep it at 0°C during addition.
-
Reagent Swap: If using
, switch to (Sodium Periodate), which is kinetically much slower at forming sulfones.
Q3: I see a byproduct with the same mass as the product, or complex NMR signals.
Diagnosis: N-Oxidation. You oxidized the nitrogen instead of (or in addition to) the sulfur. This happens if the pH was neutral or basic.
The Fix:
-
pH Control: Ensure the reaction pH is < 4.0.
-
Protocol Adjustment: If using Method B (
), increase the amount of acid. If using Method A ( ), ensure the amine is protonated (e.g., use the HCl salt of the precursor or add 1 eq of dilute acid).
Troubleshooting Logic Tree
Figure 2: Diagnostic flow for resolving yield and purity issues.
Part 4: Data & Specifications
Solvent Compatibility Table
Use this to plan your extraction workup.
| Solvent | Solubility of Target | Recommendation |
| Water | Very High | Avoid as final medium (hard to remove). |
| Diethyl Ether | Negligible | Do NOT use for extraction. |
| Dichloromethane | Moderate/Good | Recommended (Requires multiple extractions). |
| n-Butanol | High | Excellent for extraction (requires high vac to remove). |
| Chloroform | Good | Good alternative to DCM. |
Analytical Checkpoints
-
TLC: The sulfoxide is much more polar than the sulfide. It will have a significantly lower
.-
Stain: Iodine or Ninhydrin (for the amine).
-
-
NMR (
): Look for the methyl group on the sulfur.-
Sulfide (
): Typically 2.1 - 2.2 ppm. -
Sulfoxide (
): Shifts downfield to 2.6 - 2.8 ppm. -
Sulfone (
): Shifts further to 2.9 - 3.1 ppm.
-
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. Retrieved from [Link] (Comprehensive review of oxidants including
and ). -
MDPI. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link] (Protocol for acidic
oxidation). -
ResearchGate. (2013).[3] Is there any antioxidant to avoid the formation of N-Oxide? Retrieved from [Link] (Discussion on protonation strategies to prevent N-oxidation).
Sources
Purification techniques for 1-[2-(Methylsulfinyl)ethyl]piperazine
Technical Support Center: Purification of 1-[2-(Methylsulfinyl)ethyl]piperazine
Ticket ID: PUR-MSP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-[2-(Methylsulfinyl)ethyl]piperazine . This guide addresses the specific challenges associated with purifying this amphiphilic, thermally sensitive intermediate.
Compound Profile:
-
Structure: A piperazine ring linked via an ethyl chain to a methyl sulfoxide group.
-
Key Functional Groups:
-
Primary Challenge: Separating the target sulfoxide from its Sulfide precursor (under-oxidation) and Sulfone byproduct (over-oxidation) without triggering thermal degradation.
Impurity Landscape & Diagnostic Workflow
Before selecting a purification method, you must identify the specific impurities present. The oxidation of the sulfide precursor is rarely 100% selective.
Figure 1: Impurity Generation Pathway Visualizing the redox landscape to guide separation.
Caption: Figure 1. Redox progression from Sulfide to Sulfone.[3] Note the thermal elimination pathway (red bold) which prohibits high-temperature distillation.
Troubleshooting Guide: Common Purification Issues
Issue #1: "My compound streaks/tails heavily on silica gel columns."
Diagnosis: The basic nitrogen atoms on the piperazine ring are protonating via interaction with acidic silanol groups (
-
Method A (Mobile Phase Modifier): Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
-
Method B (Stationary Phase Switch): Use Neutral Alumina instead of silica. Alumina is less acidic and reduces amine tailing significantly.
Issue #2: "The product turns into a brown oil during distillation."
Diagnosis: Sulfoxides with
-
Avoid Distillation: Do not attempt atmospheric distillation.
-
Alternative: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the pot temperature below 80°C. However, column chromatography or salt crystallization is strongly preferred.
Issue #3: "I cannot separate the Sulfide from the Sulfoxide."
Diagnosis: In many solvent systems (like Hexane/EtOAc), the polarity difference is insufficient. Solution: Switch to a high-polarity chlorinated system.
-
Solvent System: Dichloromethane (DCM) / Methanol.
-
Gradient: Start 100% DCM to elute the non-polar Sulfide. Gradient to 5-10% MeOH/DCM to elute the Sulfoxide. The Sulfone will elute last (or require higher MeOH %).
Detailed Purification Protocols
Protocol A: Flash Chromatography (Best for <5g scale)
Use this method to remove Sulfone and Sulfide impurities.
| Parameter | Specification |
| Stationary Phase | Silica Gel (40-63 µm), pre-washed with mobile phase. |
| Mobile Phase | DCM : Methanol : Triethylamine (TEA) |
| Gradient | 0–5 mins: 100% DCM (Elutes Sulfide) 5–20 mins: 95:5:0.5 (DCM:MeOH:TEA) (Elutes Target) 20+ mins: 90:10:1 (Elutes Sulfone) |
| Detection | TLC (Stain: Iodine or Dragendorff’s reagent for amines). UV is weak (end absorption). |
| Post-Process | Rotovap at <40°C. To remove TEA traces, co-evaporate with toluene or dry under high vacuum for 24h. |
Protocol B: Oxalate Salt Crystallization (Best for >10g scale)
Use this method for bulk purification and storage stability.
-
Dissolution: Dissolve crude oil (1 eq) in minimal hot Ethanol or Isopropanol.
-
Acid Addition: Slowly add Oxalic Acid (1.05 eq) dissolved in hot Ethanol.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C. The piperazine-oxalate salt should precipitate.
-
Filtration: Filter the white solid. Wash with cold Ethanol and Diethyl Ether.
-
Free-Basing (Optional): To recover the oil, dissolve salt in minimal water, basify with saturated
to pH >11, and extract exhaustively with DCM.
Decision Matrix: Choosing the Right Technique
Figure 2: Purification Workflow
Caption: Figure 2.[4][5] Decision tree based on crude purity. Salt formation is preferred for long-term storage.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to make the salt? A: Yes. The dihydrochloride salt is common. However, oxalate salts often crystallize more readily from alcoholic solvents for piperazine derivatives. If using HCl, use anhydrous HCl in dioxane/ether to avoid introducing water, as the hydrochloride salt can be extremely hygroscopic.
Q: My product is hygroscopic. How do I handle it? A: Piperazine sulfoxides are highly hygroscopic. Always handle the free base under nitrogen. If the oil absorbs water, it becomes difficult to crystallize. Dry the oil by azeotroping with toluene before attempting crystallization.
Q: Is the compound UV active? A: Weakly. It lacks a strong chromophore (like a benzene ring). You will need to use low wavelength UV (205-210 nm), ELSD (Evaporative Light Scattering Detector), or stain TLC plates with Iodine or Dragendorff’s reagent (orange stain for amines).
References
-
Synthesis and Oxidation of Piperazines
-
Purification of Piperazine Derivatives
-
Thermal Stability of Sulfoxides
- O'ae, S. "Organic Chemistry of Sulfur." Plenum Press.
-
Chromatographic Separation of Basic Amines
- V. R. Meyer. "Practical High-Performance Liquid Chromatography." (Standard reference for amine tailing solutions using TEA modifiers).
Sources
Technical Support Center: Crystallization of 1-[2-(Methylsulfinyl)ethyl]piperazine
The following technical support guide addresses the crystallization and isolation challenges associated with 1-[2-(Methylsulfinyl)ethyl]piperazine .
This molecule presents a "perfect storm" for crystallization difficulties: it combines a flexible ethyl linker , a hygroscopic sulfoxide moiety , and a basic piperazine ring .[1] These features often result in the material isolating as a viscous oil or a low-melting solid rather than a defined crystal lattice.[2][3]
Status: Active Subject: Troubleshooting Oiling Out, Hygroscopicity, and Polymorphism Applicable For: Process Chemistry, R&D, Solid State Characterization[1]
Core Crystallization Dynamics
Before troubleshooting, understand why this molecule fails to crystallize. The sulfoxide group (
Physical Property Summary
| Parameter | Characteristic | Implication for Crystallization |
| State at RT | Viscous Oil / Waxy Solid | Low melting point ( |
| Hygroscopicity | High | Requires strict exclusion of moisture ( |
| Solubility | Amphiphilic | Soluble in water, alcohols, DCM.[1] Insoluble in alkanes (Heptane/Hexane). |
| Thermal Stability | Moderate | Sulfoxides can undergo Pummerer rearrangement or elimination >100°C. |
Troubleshooting Guide: "Oiling Out" (LLPS)
Issue: The solution becomes cloudy and separates into a distinct oily layer at the bottom of the flask upon cooling, rather than forming crystals.
Diagnosis: This is a metastable liquid phase.[1] The oil is rich in product but contains trapped solvent and impurities, preventing nucleation.
Recovery Protocol: The "Two-Solvent" Temperature Cycle
Do not simply cool the oil further; this increases viscosity and halts kinetics. Follow this cycle to force the oil into a lattice.
-
Re-dissolution: Heat the mixture until the oil phase just re-dissolves into the bulk solvent (T ~ 40-50°C).
-
Seed Addition: Add seed crystals (0.5 wt%) at a temperature above the cloud point but below the saturation limit.
-
Note: If no seeds exist, generate them by scratching the flask wall of a small aliquot in a separate vial cooled to -20°C.
-
-
Slow Cooling: Cool at a rate of 0.1°C/min.
-
Hold at Cloud Point: If the solution turns milky (emulsifies), stop cooling . Hold the temperature constant. Agitate vigorously.
-
Antisolvent Dosing: Add the antisolvent (e.g., Heptane or MTBE) very slowly via syringe pump.
Decision Tree: Oiling Out
Figure 1: Decision logic for handling Liquid-Liquid Phase Separation (LLPS).
Impurity Management: Sulfide & Sulfone
Issue: The presence of 1-[2-(Methylthio)ethyl]piperazine (Sulfide) or 1-[2-(Methylsulfonyl)ethyl]piperazine (Sulfone) inhibits crystallization.[1]
Mechanism:
-
Sulfide (Under-oxidized): More lipophilic.[1] Acts as a "grease" preventing packing.[1]
-
Sulfone (Over-oxidized): Often has a higher melting point and may co-crystallize, altering the lattice energy.
Purification Strategy: Do not rely on crystallization alone to remove >5% of these impurities.
-
Selective Extraction:
-
Chromatography: If extraction fails, use a short silica plug (MeOH/DCM/NH3) before attempting crystallization.[1]
The "Nuclear Option": Salt Formation
Context: If the free base persists as an oil despite all efforts, the standard industrial solution for piperazines is to form a salt. This raises the melting point and lattice energy significantly.
Recommended Counter-ions:
-
Dihydrochloride (2HCl): Forms a high-melting solid but can be hygroscopic.[1]
-
Solvent: Ethanol + HCl (gas or ether solution).[1]
-
-
Fumarate (1:1 or 2:1): Non-hygroscopic, pharmaceutically acceptable (similar to Quetiapine Fumarate).[1]
-
Solvent: Methanol/Isopropanol.[1]
-
-
Oxalate: Excellent for purification (crystallizes readily), though toxic (not for final drug use).[1]
Protocol for Fumarate Salt:
-
Dissolve 1 eq of free base oil in 5 vol of Isopropanol (IPA).
-
Heat to 50°C.
-
Add 1.05 eq of Fumaric acid dissolved in hot Methanol.
-
Cool slowly to 0°C. The salt usually crystallizes as a white solid with
.
Frequently Asked Questions (FAQs)
Q: The solid turned into a goo after 10 minutes on the filter. What happened? A: The material is hygroscopic. The "goo" is a deliquescent hydrate.
-
Fix: Perform filtration under a nitrogen blanket or in a glovebox. Wash with anhydrous ether/heptane (not cold alcohol, which attracts water).[1] Dry immediately in a vacuum oven at 40°C with P2O5 desiccant.
Q: My solution is yellow/orange. Is this normal? A: No. Pure sulfoxides are colorless.[1] Yellow indicates N-oxidation or sulfur decomposition.[1]
-
Fix: Treat the solution with activated charcoal (5 wt%) in refluxing ethanol for 30 minutes, filter hot over Celite, then attempt crystallization.
Q: Can I distill this molecule to purify it? A: Risky. Sulfoxides are thermally unstable.[1]
-
Fix: Only use Kugelrohr or Wiped Film Distillation under high vacuum (<0.1 mbar) to keep the temperature below 100°C. Prolonged pot heating will cause degradation.
Experimental Data Summary
Solvent Screening Matrix (Typical Behavior)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Outcome |
| Water | High | High | No Crystal (solution) |
| Ethanol | High | High | No Crystal (solution) |
| Ethyl Acetate | Moderate | Low | Oiling Out Risk |
| Toluene | Moderate | Low | Good Potential |
| Heptane | Insoluble | Insoluble | Antisolvent only |
| IPA / Heptane (1:3) | High | Low | Best for Free Base |
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization and Salt Selection).
-
Viedma, C. (2005).[1] "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling". Physical Review Letters.[1] (Mechanisms of ripening in oily phases).
-
AstraZeneca UK Ltd. (2001).[1] "Process for the preparation of Quetiapine and intermediates". US Patent 6,372,905.[1] (Describes purification of similar piperazine-sulfoxide side chains via salt formation).
-
Hilfiker, R. (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1] (Detailed strategies for handling hygroscopic oils). [1]
Sources
- 1. data.epo.org [data.epo.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
Technical Support Center: Stability & Degradation of 1-[2-(Methylsulfinyl)ethyl]piperazine
[2][3][4]
Current Status: Operational Subject: Troubleshooting Impurity Profiles & Structural Elucidation Audience: Analytical Chemists, Process Development Scientists[2]
Introduction: The Stability Paradox
1-[2-(Methylsulfinyl)ethyl]piperazine presents a unique "double-edged" stability challenge due to its two reactive centers:
-
The Sulfoxide (
) Group: A chiral center prone to both oxidation (to sulfone) and reduction (to sulfide).[1][3] -
The Piperazine Ring: A secondary amine prone to N-oxidation and ring-opening under stress.[1][2][4][3]
This guide provides definitive workflows to identify, differentiate, and control these degradation products.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q1: I see a "split peak" for the main compound in my achiral HPLC method. Is this degradation?
Diagnosis: Likely No . This is often an artifact of the sulfoxide chirality, not degradation.[1]
-
Technical Insight: The sulfur atom in the methylsulfinyl group is a chiral center.[1][2] While enantiomers typically co-elute on achiral C18 columns, they can separate if the mobile phase contains chiral additives (e.g., cyclodextrins) or if the local pH environment induces diastereomeric interactions with silanols.
-
Verification Step:
-
Run the sample at a higher temperature (e.g., 45°C vs 25°C).[1] If the split collapses or changes ratio significantly due to rapid interconversion (unlikely for sulfoxides but possible for conformers), it is conformational.[1]
-
Definitive Test: Inject the sample on a Chiralpak AD-H or OD-H column.[2][4][3] If you see two distinct 50:50 peaks, it is the racemic enantiomer pair.[1]
-
Q2: My retention times are drifting, and peak shapes are tailing.
Diagnosis: Secondary amine interaction with residual silanols.
-
Root Cause: The piperazine nitrogen (
) is protonated at neutral/acidic pH.[1] It interacts strongly with free silanols on the column stationary phase.[1] -
Solution:
-
Buffer: Ensure mobile phase contains at least 10-20 mM Ammonium Formate or Phosphate buffer.[1][2][4][3]
-
Ion Pairing (Optional): Add 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization, though this may suppress MS signal.[1]
-
Column Choice: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high-pH stability.[2][4][3]
-
Module 2: Mass Spectrometry Interpretation (LC-MS)
Q3: I have an impurity at M+16 Da. Is it the Sulfone or the N-Oxide?
Context: Both Oxidation of the sulfoxide (to sulfone) and N-oxidation of the piperazine ring result in a mass shift of +16 Da .[2][4] They are isobaric.[1][3]
Differentiation Protocol:
| Feature | Sulfone Impurity ( | N-Oxide Impurity ( |
| Structure | Oxidation of S=O to O=S=O[2][3] | Oxidation of Piperazine N |
| Retention Time | Generally Later (Less polar than N-oxide) | Generally Earlier (More polar/zwitterionic) |
| MS/MS Fragmentation | Loss of | Characteristic loss of -16 Da (Oxygen) or -17 Da (OH) .[2][4][3] |
| Chemical Test | Unreactive to mild reduction. | Reduces back to parent with |
The "Titanium Trichloride (
-
Add 1-2 drops of 20%
solution. -
Incubate at RT for 10 mins.
-
Result: If the M+16 peak disappears (converts to parent), it is the N-Oxide .[1][2][3] If it remains, it is the Sulfone .[1][2]
Q4: I see a peak at M-16 Da. What is this?
Diagnosis: Sulfide formation (
-
Mechanism: The sulfoxide group is reduced.[1][2][3] This often happens in the presence of thiols or under specific anaerobic stress conditions.[1]
-
Confirmation: The isotope pattern will show a standard sulfur profile.[1][3] MS/MS will typically show loss of
(47 Da).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Module 3: Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation nodes for 1-[2-(Methylsulfinyl)ethyl]piperazine.
Figure 1: Primary oxidative and reductive degradation pathways for piperazine sulfoxides.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
To validate your analytical method, generate the impurities in situ:
-
Oxidative Stress (Peroxide):
-
Thermal Stress:
-
Photolytic Stress:
Protocol B: LC-MS/MS Decision Tree
Use this logic flow to program your Mass Spectrometer for automated identification.
Figure 2: LC-MS identification logic for sulfoxide/piperazine derivatives.
References
-
European Medicines Agency (EMA). (2006).[1][3] Guideline on the Limits of Genotoxic Impurities. (Discusses risk assessment of reactive impurities like N-oxides). Link
-
Castro-Puyana, M., et al. (2017).[1][2][3] Separation of Enantiomers of Sulfoxides by HPLC. Journal of Chromatography A. (Mechanisms of sulfoxide chiral separation). Link
-
Holčapek, M., et al. (2010).[1] Differentiation of N-oxides and Hydroxylated Compounds by LC-MS. Journal of Mass Spectrometry. (Key reference for M+16 differentiation). Link
-
ICH Guidelines. (2003).[1][2][3] Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for stress testing). Link
-
Sigma-Aldrich. (n.d.).[1][4][3] 1-[2-(Methylsulfinyl)ethyl]piperazine Product Information. (Chemical properties and CAS verification). Link
Technical Support Center: Selective Sulfoxidation of Ethyl Piperazine Derivatives
Topic: Minimizing side reactions during ethyl piperazine sulfoxidation. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Reference ID: TS-GUIDE-EPZ-OX-001
Core Technical Analysis: The Selectivity Challenge
In the synthesis of pharmaceutical intermediates containing ethyl piperazine moieties (e.g., phenothiazine antipsychotics or specific kinase inhibitors), the target transformation is often the oxidation of a thioether (sulfide) to a sulfoxide.
The presence of the ethyl piperazine ring introduces a critical chemoselectivity challenge. You are fighting a three-front war against thermodynamics and kinetics:
-
N-Oxidation: The piperazine nitrogens (pKa
5.3 and 9.2) are potent nucleophiles. Without intervention, electrophilic oxidants (like mCPBA) will attack the nitrogen as readily as the sulfur. -
Over-Oxidation (Sulfone): The sulfoxide product is still nucleophilic. Excess oxidant or high temperatures will drive the reaction to the sulfone (
). -
Oxidative Cleavage: Radical pathways, often catalyzed by trace metals, can lead to ring opening or dealkylation of the ethyl group.
This guide provides a self-validating, mechanistic approach to navigating these competing pathways.
Troubleshooting Modules (FAQ Format)
Module A: Preventing N-Oxidation (The "pH Switch")
Q: I am seeing significant N-oxide impurities (M+16) alongside my sulfoxide. How do I stop this?
The Root Cause: At neutral or basic pH, the piperazine nitrogens have lone pairs available for donation. N-oxidation is often faster than S-oxidation with electrophilic oxidants because nitrogen is harder (HSAB theory) and highly nucleophilic.
The Solution: Protonation as a Protecting Group. You must run the reaction in an acidic medium.
-
Mechanism: 1-Ethylpiperazine has two basic centers. By lowering the pH below 4.0, you fully protonate both nitrogens (
). The protonated ammonium species is non-nucleophilic and invisible to the oxidant. -
Protocol Adjustment: Switch solvent systems to include Trifluoroacetic Acid (TFA) , Acetic Acid , or use a biphasic system with Sulfuric Acid .
-
Validation: Measure the pH of your aqueous layer.[1] If pH > 5, N-oxidation risk is high.
Q: Can I use protecting groups instead of acid? A: Yes, but it adds steps. If the ethyl group is already present, you cannot use Boc/Cbz. Salt formation (e.g., forming the dihydrochloride salt of the starting material before oxidation) is a cleaner, atom-economical alternative to covalent protection.
Module B: Preventing Sulfone Formation (Kinetic Control)
Q: The reaction goes to the sulfone (
The Root Cause:
This is a kinetic issue. The rate constant
The Solution: Reagent Selection & Stoichiometry.
-
Switch Oxidant: Move away from mCPBA. Use Sodium Periodate (
) .-
Why: Periodate oxidation is highly selective for sulfides and kinetically sluggish towards sulfoxides at low temperatures.
-
-
Stoichiometric Discipline: Use exactly 0.95 to 1.05 equivalents of oxidant. Never use excess "to push conversion." It is better to have 5% unreacted starting material (easy to separate) than 5% sulfone (often inseparable chromatographically).
-
Temperature: Run the reaction at -10°C to 0°C . The activation energy for the second oxidation is higher; low temperature widens the kinetic window between
and .
Module C: Impurity Profiling (Radicals & Metals)
Q: My reaction mixture is turning dark/tarry, and yields are low despite conversion.
The Root Cause: This indicates radical degradation or metal-catalyzed decomposition.
-
Trace Metals: Iron (Fe) or Copper (Cu) impurities (common in piperazine supplies) can catalyze Fenton-like chemistry with peroxides, generating hydroxyl radicals (
) that rip apart the alkyl chains.
The Solution:
-
Chelation: Add 1-2 mol% EDTA or DTPA to the reaction mixture to sequester trace metals.
-
Radical Scavenging: Add a radical inhibitor like BHT (Butylated hydroxytoluene) if using peroxide-based methods.
Visualizing the Reaction Pathways
The following diagram illustrates the decision logic for optimizing the reaction conditions.
Caption: Mechanistic flow showing how acidic conditions act as a chemical switch to bypass N-oxide formation.
Master Protocol: The "Buffered Periodate" Method
This protocol is the "Gold Standard" for high-value intermediates where selectivity is paramount over raw cost.
Reagents:
-
Substrate (Ethyl piperazine sulfide derivative)
-
Sodium Periodate (
) -
Solvent: Methanol/Water (3:1) or Acetonitrile/Water
-
Buffer: Citrate or Acetate buffer (pH 3-4)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the substrate in Methanol/Water (3:1).
-
Checkpoint: Check pH.[2] Adjust to pH 3-4 using dilute
or Acetic Acid. This ensures the piperazine is protonated.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Oxidant Addition: Dissolve 1.05 eq of
in water. Add this solution dropwise over 30-60 minutes.-
Why: Slow addition keeps the local concentration of oxidant low, preventing sulfone formation.
-
-
Monitoring: Stir at 0°C. Monitor by HPLC/UPLC every 30 minutes.
-
Look for: Disappearance of Starting Material (SM). If SM < 2% and Sulfone < 1%, quench immediately.
-
-
Quench: Add saturated aqueous Sodium Sulfite (
) or Sodium Thiosulfate.-
Why: This instantly destroys unreacted oxidant, preventing over-oxidation during workup.
-
-
Workup: Basify carefully with
to pH 8-9 (to deprotonate the piperazine for extraction) and extract with DCM or Ethyl Acetate.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High N-Oxide levels | pH too high (> 6) during reaction. | Acidify reaction media (pH 2-4). Use TFA or |
| High Sulfone levels | Excess oxidant or Temperature too high. | Reduce oxidant to 0.95 eq. Maintain T < 0°C. Switch to |
| Low Mass Balance | Radical degradation or water solubility. | Add EDTA (chelator). Ensure aqueous phase is basified (pH > 9) before extraction. |
| Incomplete Conversion | Oxidant decomposition or steric hindrance. | Check oxidant quality (iodometric titration). Increase reaction time, not temperature. |
References
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link
-
Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495. Link
- Drabowicz, J., et al. (2002). Oxidation of Sulfides to Sulfoxides. Science of Synthesis, Georg Thieme Verlag.
-
Kowalski, P., et al. (2005). Selective oxidation of sulfides to sulfoxides using hydrogen peroxide and acetic acid.[3] Tetrahedron Letters. (General methodology for acid-mediated selectivity).
-
Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link
Sources
Removing unreacted piperazine from the final product mixture
Topic: Purification Strategies for Piperazine Contamination Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1]
Introduction: The Piperazine Challenge
Unreacted piperazine is a notorious contaminant in organic synthesis. As a highly polar, water-soluble, and basic diamine (pKa values ~9.7 and ~5.3), it often co-elutes with polar products on silica and streaks during chromatography.[1] Furthermore, its tendency to sublime can contaminate rotary evaporator bump traps, leading to cross-contamination.[1]
This guide provides four distinct modules for removal, ranked from standard workups to advanced scavenging techniques.
Module 1: Liquid-Liquid Extraction (The pH Switch)
Best For: Neutral or acidic products (Amides, Esters, Carboxylic Acids). Mechanism: Exploiting the high basicity of piperazine to trap it in the aqueous phase.
The Protocol
-
Dissolution: Dissolve the crude mixture in a non-miscible organic solvent (DCM or EtOAc).
-
The Acid Wash: Wash the organic layer 3x with 0.5 M - 1.0 M HCl .
-
Why? Piperazine has two nitrogens. At pH < 3, both are protonated (
), rendering the molecule highly soluble in water and insoluble in organics.[1]
-
-
The Brine Wash: Wash organics once with brine to remove residual acid.
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting: "My product is also basic"
If your product is an amine, it will also protonate and move to the aqueous layer. In this scenario, you must rely on pKa differentiation or Distribution Coefficients , though this is difficult with piperazine.[1]
-
Alternative: If your product is a tertiary amine and piperazine is secondary, skip to Module 3 (Scavenging) .
Visualizing the pH Switch
The following diagram illustrates the phase transfer logic based on pH manipulation.
Caption: Logic flow for acid-base extraction. Piperazine is sequestered in the aqueous phase at pH < 5.3.
Module 2: Chemical Scavenging (The "Clean" Fix)
Best For: Products that are also amines (Tertiary amines, Pyridines). Mechanism: Chemoselective reaction. Polymer-supported electrophiles react only with the secondary amine of piperazine, covalently binding it to a solid bead that is filtered off.
Recommended Scavengers
| Scavenger Type | Functional Group | Reactivity Profile |
| PS-Isocyanate | Isocyanate (-N=C=O) | Reacts rapidly with |
| PS-Benzaldehyde | Aldehyde (-CHO) | Forms imines/aminals. Good alternative if isocyanates are unavailable, but reaction is reversible (requires reduction). |
| PS-TsCl | Sulfonyl Chloride | Forms sulfonamides. Very robust, but slower kinetics than isocyanates.[1] |
The Protocol (Isocyanate Method)
-
Calculate Loading: Determine the excess piperazine (e.g., 0.5 mmol). Use 3–4 equivalents of resin relative to the impurity (not the product).
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF.[1] Avoid alcohols (they can react with isocyanates slowly).
-
Incubation: Add PS-Isocyanate resin . Shake or stir gently at Room Temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars if possible; they grind the resin beads. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel or cotton plug.
-
Result: The filtrate contains your product; the piperazine is trapped on the beads.
Module 3: Derivatization (The "Nuclear" Option)
Best For: When extraction fails and scavengers are unavailable. Mechanism: Converting the polar, basic piperazine into a non-polar, neutral bis-amide.
The Protocol
-
Reagent: Add Acetic Anhydride (
) or Boc-Anhydride ( ) to the crude mixture. -
Reaction: Stir for 30 minutes. Piperazine converts to 1,4-diacetylpiperazine or 1,4-di-Boc-piperazine.
-
Separation:
-
TLC Check: The derivative will have a significantly higher Rf (non-polar) and will no longer streak.
-
Wash: If using
, wash with saturated to remove excess acid. -
Column: Run a standard silica column. The derivative often elutes well before or after your target molecule, unlike the native piperazine.
-
Module 4: Chromatography Troubleshooting
Best For: Final purification steps.
Issue: "The piperazine streaks and contaminates everything."
Native silica is acidic. Basic amines like piperazine interact strongly with silanols, causing peak tailing (streaking).
Solution A: Mobile Phase Modifiers
Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
Solution B: Switch to C18 (Reverse Phase) Piperazine is very polar. On C18, it usually elutes near the solvent front (dead volume) with 100% water/0.1% TFA, while most organic products retain longer.[1]
Solution C: SCX Cartridges (Solid Phase Extraction) Use a Strong Cation Exchange (SCX) cartridge.
-
Load mixture in MeOH.
-
Wash with MeOH (Neutrals/Acids elute).
-
Elute Amines with
in MeOH. (Note: This separates amines from non-amines, but won't separate piperazine from a product amine).
FAQ: Common Pitfalls
Q: I used a rotavap, and now my next reaction is contaminated with piperazine. Why? A: Piperazine sublimes easily. If you evaporated solvent at high vacuum and moderate heat, piperazine likely sublimed into the bump trap or the condenser coils.[1]
-
Fix: Disassemble and wash the rotavap vapor duct and condenser with dilute HCl, then water, then acetone between runs.[1]
Q: Can I remove piperazine by simple evaporation?
A: Generally, no. Its boiling point is 146°C. While it sublimes, it is not volatile enough to be removed like DCM or Ether. High vacuum drying (
Q: I tried the acid wash, but my product precipitated. What happened? A: Your product might be an HCl salt that is insoluble in water and organics.
-
Fix: Filter the solid.[2] If the solid is your product, wash it with DCM (to remove neutral impurities) and water (to remove excess piperazine salts).
References
-
Biotage. (2006). MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage Application Note. Link
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][3] Link
-
BenchChem. (2025).[2] Technical Support Center: Purification of Piperazine-Containing Compounds. Link
-
University of Rochester. (n.d.). Not Voodoo: Workup Tricks for Removing Sticky Reagents. Link
-
Sigma-Aldrich. (n.d.). Fundamental Properties of Piperazine. PubChem CID 4837.[4] Link
Sources
- 1. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Extraction & pH Control for 1-[2-(Methylsulfinyl)ethyl]piperazine
Case ID: MSP-EXT-001 Status: Active Topic: Optimization of pH and Solvent Systems for Polar Sulfoxide-Piperazine Extraction Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary & Chemical Logic
Extracting 1-[2-(Methylsulfinyl)ethyl]piperazine is chemically deceptive.[1][2] While it appears to be a standard amine extraction, the presence of the sulfoxide (S=O) moiety creates a "polar trap."[2] Even when the amine is neutralized, the sulfoxide group maintains high water solubility, resulting in poor partition coefficients (LogP) into standard organic solvents.[1][2]
To successfully extract this compound, you must manipulate two variables simultaneously:
-
Protonation State (pH): You must drive the equilibrium completely to the free base.
-
Ionic Strength (Salting Out): You must physically displace the solvating water molecules.[1]
The pKa Landscape
The piperazine ring has two ionizable nitrogens.[3] Understanding their pKa values is the only way to predict extraction efficiency.
| Species Form | Charge | Approx. pKa | Solubility Preference |
| Diprotic ( | +2 | ~5.3 | Aqueous (100%) |
| Monoprotic ( | +1 | ~9.8 | Aqueous (High) |
| Free Base ( | Neutral | N/A | Organic/Aqueous (Amphiphilic) |
Critical Insight: The
-
Target pH: 11.8 – 12.5
Standard Operating Procedure (SOP)
Protocol ID: MSP-EXT-ISO-V2 Objective: Isolate 1-[2-(Methylsulfinyl)ethyl]piperazine from an aqueous reaction mixture with >90% recovery.
Reagents Required
-
Base: 50% w/w NaOH (Sodium Hydroxide) or KOH.[2]
-
Solvent: Dichloromethane (DCM) OR Chloroform/Isopropanol (3:1 ratio).[1][2]
Step-by-Step Workflow
Phase 1: Thermal Stabilization & Basification
-
Step 1: Cool the aqueous reaction mixture to < 15°C .
-
Step 2: Slowly add 50% NaOH dropwise while monitoring internal temperature.
Phase 2: The "Salting Out" Effect (Crucial)
-
Step 4: Add solid NaCl to the aqueous solution until saturation (undissolved crystals remain).
Phase 3: Extraction
-
Step 5: Extract with DCM (3 x Volume) .
-
Step 7: Dry over anhydrous
(Sodium Sulfate) and concentrate in vacuo at < 40°C .
Visualizing the Process
Diagram 1: Species Distribution & Extraction Logic
This diagram illustrates why extraction fails below pH 10 and how the "Salting Out" effect bridges the solubility gap.
Caption: The critical path to extraction requires overcoming both the ionic charge (via pH) and the dipole interaction (via Salting Out).
Troubleshooting & FAQs
Q1: I adjusted the pH to 12, but my yield is still <50%. What is happening?
Diagnosis: You are likely facing "Water Drag." The methylsulfinyl group is hygroscopic.[1] Even when neutral, the molecule prefers water over non-polar solvents.[1][2] Corrective Action:
-
Switch Solvents: Move from pure DCM to Chloroform:Isopropanol (3:1) . The alcohol component helps solvate the polar sulfoxide group.
-
Increase Cycles: Perform 5-6 extractions with smaller volumes rather than 3 large ones.
-
Check for Carbamates: Piperazines rapidly absorb atmospheric
to form carbamates at high pH.[1] Keep the system under Nitrogen/Argon during basification.
Q2: The organic layer turned yellow/brown during concentration.
Diagnosis: Thermal degradation (Pummerer-type rearrangement or oxidation).[1] Corrective Action:
-
Ensure the water bath temperature on your rotovap never exceeds 40°C .
-
Verify your DCM is acid-free (stabilized with amylene, not methanol/acid).[1][2] Traces of acid can catalyze sulfoxide decomposition during concentration.[1]
Q3: I have a persistent emulsion at pH 12.
Diagnosis: High pH saponifies trace impurities (lipids/oils) or precipitates metal hydroxides.[2] Corrective Action:
-
Do not shake vigorously. Use gentle inversion.
-
Filtration: Pass the emulsion through a pad of Celite 545.
-
Brine: If you haven't already saturated with NaCl, add it now.[1][2] It increases the density difference between phases.
Q4: Can I use Diethyl Ether?
Answer: No.
Diethyl ether is too non-polar. 1-[2-(Methylsulfinyl)ethyl]piperazine will remain in the aqueous phase even at pH 12 due to the polarity of the sulfoxide bond (
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][2][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][6][7] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1][2] Link[1][2]
- of piperazine derivatives at ~9.
-
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Technical Guide. Link
- Relevance: Provides protocols for handling hygroscopic piperazine salts and minimizing carbamate form
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4837, Piperazine. Link
-
Bang-Andersen, B., et al. (2011).[1][2] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine). Journal of Medicinal Chemistry, 54(9), 3206–3221.[1][2] Link[1][2]
- Relevance: Describes analogous extraction workups for aryl-piperazine intermedi
Sources
- 1. data.epo.org [data.epo.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. benchchem.com [benchchem.com]
- 4. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. uregina.ca [uregina.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing thermal instability of 1-[2-(Methylsulfinyl)ethyl]piperazine
Welcome to the technical support center for 1-[2-(Methylsulfinyl)ethyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the thermal instability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction to the Challenge: Thermal Instability
1-[2-(Methylsulfinyl)ethyl]piperazine is a sulfoxide-containing compound. The sulfinyl group (>SO) imparts polarity and other desirable chemical properties, but it is also the primary source of the molecule's thermal instability.[1] Elevated temperatures can initiate an elimination reaction, a common thermal decomposition pathway for alkyl sulfoxides.[2] This degradation can lead to the formation of impurities, loss of active compound, and potentially confounding experimental results. Understanding and mitigating this instability is critical for reliable and reproducible research.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and use of 1-[2-(Methylsulfinyl)ethyl]piperazine.
Storage and Handling
Q1: What are the ideal storage conditions for 1-[2-(Methylsulfinyl)ethyl]piperazine?
A1: To minimize thermal degradation, 1-[2-(Methylsulfinyl)ethyl]piperazine should be stored in a tightly sealed container in a refrigerator at 4°C for short-term use (up to 2 years) or at -20°C for long-term storage (up to 3 years).[3] If the compound is dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Always protect the compound from moisture and air by storing it under an inert atmosphere (e.g., nitrogen or argon) if possible.[4]
Q2: I received the compound, and the cold pack it was shipped with has melted. Is the compound still viable?
A2: If the compound was shipped at ambient temperature and the transit time was short (a few days), the quality is unlikely to be significantly affected.[3] However, for long-term stability and to prevent incremental degradation, it is crucial to transfer it to the recommended cold storage conditions immediately upon receipt.
Q3: Can I store solutions of 1-[2-(Methylsulfinyl)ethyl]piperazine in DMSO at room temperature?
A3: It is strongly advised against storing DMSO solutions of this compound at room temperature for extended periods. While DMSO itself is a stable solvent, the dissolved compound can still undergo thermal degradation.[5] For working solutions, prepare them fresh whenever possible. If short-term storage is necessary, refrigeration at 4°C is preferable to room temperature, but freezing at -20°C or -80°C is the best practice for anything longer than a day.[3][4]
Experimental Best Practices
Q4: At what temperature does significant thermal degradation of 1-[2-(Methylsulfinyl)ethyl]piperazine begin to occur?
A4: The onset of thermal decomposition for sulfoxides can vary depending on the specific molecular structure and the presence of other reactive species.[2] While a precise temperature for this specific compound is not readily published, as a general guideline for alkyl sulfoxides, thermal elimination reactions can become significant at temperatures above 100°C, and in some cases, even lower with prolonged heating.[6][7][8] It is best to avoid any unnecessary heating of the compound.
Q5: My experiment requires heating a solution containing 1-[2-(Methylsulfinyl)ethyl]piperazine. How can I minimize degradation?
A5: If heating is unavoidable, several strategies can help minimize degradation:
-
Minimize Heating Time: Keep the duration of heating as short as possible.
-
Use the Lowest Effective Temperature: Determine the minimum temperature required for your reaction or assay to proceed and do not exceed it.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by heat.
-
Solvent Choice: The choice of solvent can influence thermal stability. Aprotic, non-polar solvents may be preferable in some cases, but this must be balanced with solubility requirements.
-
pH Control: The stability of piperazine and its derivatives can be pH-dependent. Buffering the solution may help to stabilize the compound, although the optimal pH would need to be determined empirically.
Q6: I suspect my compound has degraded. What are the likely byproducts?
A6: The thermal decomposition of alkyl sulfoxides typically proceeds via a syn-elimination reaction, which would likely yield N-vinylpiperazine and methanesulfenic acid. The methanesulfenic acid is unstable and can undergo further reactions. Additionally, oxidation of the sulfoxide can lead to the corresponding sulfone, 1-[2-(methylsulfonyl)ethyl]piperazine.[9] Depending on the conditions, other degradation pathways involving the piperazine ring, such as ring-opening or N-dealkylation, could also occur, especially at higher temperatures.[6][8][10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 1-[2-(Methylsulfinyl)ethyl]piperazine.
Problem: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Degradation Prior to Experiment
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check Age of Compound: If the compound is old or has been stored improperly, consider using a fresh batch.
-
Analytical Confirmation: If possible, analyze the compound's purity using techniques like HPLC, LC-MS, or NMR to check for the presence of degradation products.
-
Possible Cause 2: Degradation During the Experiment
-
Troubleshooting Steps:
-
Review Experimental Protocol: Identify any steps involving elevated temperatures, prolonged incubation times at non-optimal temperatures, or exposure to strong acids, bases, or oxidizing agents.
-
Implement Mitigation Strategies: Refer to FAQ Q5 for strategies to minimize degradation during the experiment.
-
Run a Control Experiment: Include a control sample of the compound that is not subjected to the potential degradation-inducing step (e.g., heating) to compare the results.
-
Problem: Poor Solubility
Possible Cause 1: Compound Precipitation from Solution
-
Troubleshooting Steps:
-
Check Solvent and Concentration: Ensure that the chosen solvent and concentration are appropriate for 1-[2-(Methylsulfinyl)ethyl]piperazine. While DMSO is a common solvent, solubility limits can be exceeded.[5]
-
Gentle Warming and Sonication: To aid dissolution, gentle warming (not exceeding 37°C) and sonication can be used. Avoid aggressive heating.
-
Stepwise Dilution: When diluting a stock solution, especially into an aqueous buffer, perform the dilution in a stepwise manner to prevent the compound from precipitating out of solution.[3]
-
Visualizing the Degradation Pathway
The following diagram illustrates the primary suspected thermal degradation pathway for 1-[2-(Methylsulfinyl)ethyl]piperazine.
Caption: Suspected thermal degradation of 1-[2-(Methylsulfinyl)ethyl]piperazine.
Experimental Protocol: Assessing Thermal Stability by HPLC
This protocol provides a method to quantify the degradation of 1-[2-(Methylsulfinyl)ethyl]piperazine over time at a specific temperature.
Objective: To determine the rate of degradation of 1-[2-(Methylsulfinyl)ethyl]piperazine at a given temperature.
Materials:
-
1-[2-(Methylsulfinyl)ethyl]piperazine
-
HPLC-grade solvent (e.g., DMSO or acetonitrile)
-
Heating block or incubator set to the desired temperature (e.g., 60°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of 1-[2-(Methylsulfinyl)ethyl]piperazine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (100% purity) measurement.
-
Incubation: Place a sealed vial of the stock solution in the heating block or incubator at the desired temperature.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and inject it into the HPLC system.
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining parent compound against time to visualize the degradation kinetics.
-
Data Presentation:
| Time (hours) | Temperature (°C) | Peak Area of Parent Compound | % Remaining |
| 0 | 60 | [Insert Value] | 100 |
| 1 | 60 | [Insert Value] | [Calculate] |
| 2 | 60 | [Insert Value] | [Calculate] |
| 4 | 60 | [Insert Value] | [Calculate] |
| 8 | 60 | [Insert Value] | [Calculate] |
| 24 | 60 | [Insert Value] | [Calculate] |
Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for diagnosing the root cause of inconsistent experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. (2002). The Journal of Organic Chemistry, 66(26), 8722-36.
- Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). Applied and Environmental Microbiology.
- Rapid methods for high-throughput detection of sulfoxides. (2009). Applied and Environmental Microbiology, 75(15), 5099-5105.
- What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015).
- Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chrom
- Rapid Methods for High-Throughput Detection of Sulfoxides. (2009).
- Sulfoxide | C18H28O3S | CID 8442. (n.d.). PubChem.
- Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). Journal of Biomolecular Screening, 14(7), 878-884.
- Compound Handling Instructions. (n.d.). Scribd.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (2014). Environmental Technology, 35(1-4), 391-399.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
- Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (2023).
- Allicin: Chemistry and Biological Properties. (2014). Molecules, 19(8), 12591-12618.
- Synthesis of the piperazine subunit of Indinavir. (2021). Arkivoc, 2021(10), 106-111.
- Sulfoxide. (n.d.). Wikipedia.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3723.
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
- 1-(2-PHENYLETHYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
- Thermal degradation of piperazine and its structural analogs. (2011). Energy Procedia, 4, 345-352.
- Rationalizing Product Formation in Piperazine Degradation: A Computational Study. (2021). Industrial & Engineering Chemistry Research, 60(35), 12795-12804.
- Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017). Energy & Fuels, 31(6), 6483-6490.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2022). Industrial & Engineering Chemistry Research, 61(22), 7569-7582.
- Thermal Decomposition of Sulfides. (n.d.). ElectronicsAndBooks.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). CORE.
- Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. (1998). Industrial & Engineering Chemistry Research, 37(12), 4814-4819.
- 1-[2-(2-Hydroxyethoxy)
- Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. (2023). Polymers, 15(20), 4066.
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991 (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Solubility Optimization
Department: Formulation & Pre-clinical Development Support Lead: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Solubility Optimization Support Center. In drug discovery, "insoluble" is rarely absolute—it is usually a kinetic or thermodynamic barrier we haven't yet managed. This guide moves beyond generic advice, offering root-cause diagnostics and self-validating protocols for BCS Class II and IV compounds.
Module 1: Diagnostics & Pre-formulation Triage
Q: Why does my experimental solubility data not match the literature/predicted values?
A: Discrepancies usually stem from measuring kinetic rather than thermodynamic solubility, or ignoring solid-state changes.
-
The Causality: Predictive models (LogP) assume a stable crystalline lattice. If your sample is amorphous (common in early synthesis) or contains impurities, solubility will appear artificially high. Conversely, if your compound forms a stable hydrate in water, solubility will drop significantly over time.
-
Validation Protocol (Thermodynamic Equilibrium):
-
Add excess solid to the medium (supersaturated suspension).
-
Shake at constant temperature for 24–72 hours .
-
Filter (PVDF 0.45 µm) or centrifuge.
-
Analyze the filtrate via HPLC.
-
Crucial Step: Analyze the remaining solid via XRPD (X-Ray Powder Diffraction) or DSC. If the crystal form changed (e.g., anhydrate
hydrate), your solubility data applies to the new form.
-
Decision Logic: The Solubility Triage Tree Use this logic flow to select the correct solubilization strategy based on your compound's physicochemical properties.
Figure 1: Strategic decision tree for selecting solubilization techniques based on physicochemical properties (pKa, LogP, Melting Point).
Module 2: pH Adjustment & Salt Selection
Q: I converted my free base to a Hydrochloride (HCl) salt, but it precipitates when I add it to saline (0.9% NaCl). Why?
A: You are encountering the Common Ion Effect .[1][2][3][4]
-
The Mechanism: The solubility product (
) is constant.[2][3][4] For a salt , the equilibrium is: Saline contains high (approx. 154 mM). This high concentration drives the equilibrium to the left, forcing the drug to precipitate. -
Troubleshooting:
-
Switch counter-ions: Use a mesylate, tartrate, or citrate salt which has no common ion with standard biological buffers.
-
Rule of Thumb: Avoid HCl salts in saline; avoid Sodium salts in PBS (due to high
).
-
Q: How do I calculate the pH required to solubilize my ionizable drug?
A: Use the Henderson-Hasselbalch solubility equation.
-
For Bases:
-
For Acids:
- = Intrinsic solubility (uncharged form)
- = Target solubility
-
Warning: This equation fails if the salt species itself reaches its solubility limit (
), creating a "pH-max" region where solubility plateaus or decreases.
Module 3: Co-solvents & The Log-Linear Model
Q: I used 10% DMSO, but the drug precipitated upon dilution into the cell media. How do I prevent this?
A: This is a dielectric constant mismatch. Solubility in co-solvents typically follows a Log-Linear relationship (Yalkowsky Model).
-
The Mechanism:
- = Solubility in mixture
- = Solubility in water
- = Solubilization power (slope)[5]
-
= Fraction of co-solvent
Dilution causes a rapid drop in
, leading to an exponential drop in solubility.
-
Troubleshooting:
-
Step-down Dilution: Do not dilute 1000x in one step. Perform serial dilutions to avoid local shock precipitation.
-
Add Surfactants: Add 0.1% Tween 80 to the media before adding the stock solution. This prevents nucleation.
-
Reference Data: Common Co-solvent Limits
| Co-solvent | Dielectric Constant ( | Typical Max % (In Vivo IV) | Typical Max % (In Vitro) | Toxicity Concern |
| Water | 78.5 | 100% | 100% | None |
| DMSO | 46.7 | < 5-10% | < 0.1 - 1% | Cell permeability / Cytotoxicity |
| PEG 400 | 12.4 | < 30-40% | < 5% | Osmotic pressure / Peroxide impurities |
| Ethanol | 24.5 | < 10% | < 1% | Protein denaturation |
| Propylene Glycol | 32.1 | < 40% | < 2% | Hemolysis (IV) |
Module 4: Cyclodextrin Complexation
Q: How do I know if Cyclodextrins (CD) will actually improve my specific compound's solubility?
A: You must determine the Phase Solubility Diagram type (Higuchi & Connors Classification).
-
Protocol:
-
Prepare aqueous solutions with increasing CD concentrations (0–100 mM).
-
Add excess drug to each.[6] Equilibriate for 48h.
-
Plot [Drug Dissolved] vs. [CD Concentration] .
-
Diagram Logic: Interpreting Phase Solubility
Figure 2: Higuchi & Connors Phase Solubility classification.[7] Type A_L is the target for effective solubilization.
-
Calculation: If the plot is linear (
type), calculate the Stability Constant ( ):-
Target: A
between 100 and 5000 is ideal. < 100 is too weak; > 5000 may retard drug release.
-
Module 5: Kinetic Solubility & The "Spring and Parachute"
Q: My amorphous solid dispersion (ASD) dissolves fast but precipitates after 20 minutes. Why?
A: You are observing the collapse of the "Spring" without a "Parachute."
-
The Mechanism: Amorphous forms have high internal energy (The Spring), creating supersaturation. This state is thermodynamically unstable and will rapidly nucleate and crystallize back to the stable form unless a polymer (The Parachute) inhibits nucleation.
-
Solution: You need a Precipitation Inhibitor (HPMC, HPMC-AS, or PVPVA).
Figure 3: The 'Spring and Parachute' model.[8] Polymers (Parachute) are required to maintain the supersaturation generated by amorphous forms (Spring).
References
-
Higuchi, T., & Connors, K. A. (1965).[9] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[9]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents.[5][8][10][11][12][13][14] Techniques of Solubilization of Drugs, 12, 91-134. (Basis for Log-Linear Model).[5][10]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. (Defines "Spring and Parachute").[8][11][12][15][16]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[12][13][17][18][19] Advanced Drug Delivery Reviews, 59(7), 603-616.[9] (Common Ion Effect & pH max).
Sources
- 1. profpaz.com [profpaz.com]
- 2. chemistry.coach [chemistry.coach]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jchemlett.com [jchemlett.com]
- 5. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol [academia.edu]
- 15. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One moment, please... [tanzj.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Structural Elucidation and Reaction Monitoring of 1-[2-(Methylsulfinyl)ethyl]piperazine: A Comparative NMR Guide
Executive Summary & Application Scope
1-[2-(Methylsulfinyl)ethyl]piperazine is a critical structural motif often encountered as a polar solubilizing tail in kinase inhibitors or as a metabolic oxidation product of thioether-containing drugs.
This guide provides a comparative analysis of the 1H NMR chemical shifts for this molecule, specifically focusing on distinguishing it from its synthetic precursor (the Sulfide ) and its over-oxidation byproduct (the Sulfone ). Accurate differentiation is vital for reaction monitoring and quality control in drug substance manufacturing.
Key Technical Challenges Addressed:
-
Chirality Induced Anisochrony: The sulfoxide sulfur atom is a chiral center, rendering the adjacent methylene protons diastereotopic.
-
Reaction Monitoring: Distinguishing the methyl singlet of the sulfoxide (~2.6 ppm) from the sulfide (~2.1 ppm) and sulfone (~3.0 ppm).
-
pH Sensitivity: The piperazine ring nitrogen protonation state significantly alters chemical shifts.
Structural Analysis & Proton Assignment
The following diagram illustrates the proton environments for the target molecule. Note that the sulfur atom (S*) is chiral, creating a distinct magnetic environment for the adjacent protons.
Figure 1: Proton assignment and predicted chemical shift ranges. Note the diastereotopic nature of H-B due to the adjacent chiral sulfoxide.
Comparative Chemical Shift Data (Sulfide vs. Sulfoxide vs. Sulfone)
The most common application for this data is monitoring the oxidation of the thioether precursor. The table below compares the critical diagnostic signals in CDCl₃ (at 298 K).
| Proton Environment | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Over-oxidation) | Diagnostic Note |
| S-CH₃ (Methyl) | 2.10 - 2.15 ppm (s) | 2.60 - 2.65 ppm (s) | 2.95 - 3.05 ppm (s) | Primary Tracker: The methyl singlet shifts downfield significantly upon oxidation. |
| S-CH₂ (Methylene) | ~2.60 ppm (t) | 2.80 - 3.10 ppm (m) | ~3.15 - 3.30 ppm (t) | Complexity: Sulfoxide signal splits into a complex multiplet (AB system) due to chirality; Sulfide/Sulfone remain triplets. |
| N-CH₂ (Ethyl Linker) | ~2.60 ppm (t) | ~2.70 - 2.80 ppm (m) | ~2.80 - 2.90 ppm (t) | Less diagnostic due to overlap with piperazine ring protons. |
| Piperazine Ring | 2.40 - 2.90 ppm | 2.50 - 3.00 ppm | 2.50 - 3.00 ppm | Highly dependent on concentration and salt form. |
Expert Insight: In the Sulfoxide , the S-CH₂ protons are diastereotopic . They are not magnetically equivalent because the adjacent Sulfur is a chiral center. Instead of a clean triplet, you will often observe a complex ABX or AB multiplet pattern. Do not mistake this for an impurity.
Experimental Protocol: Reaction Monitoring
To ensure reproducibility and accurate integration of the methyl signals, follow this standardized protocol.
Sample Preparation[1][2][3][4]
-
Aliquot: Take a 50 µL aliquot of the reaction mixture.
-
Quench (Critical): If using an oxidative reagent (e.g., m-CPBA or H₂O₂), quench the aliquot immediately with aqueous sodium bisulfite to stop the reaction.
-
Extraction: Mini-extract with Ethyl Acetate/Water. Dry the organic layer.
-
Solvent: Dissolve the residue in 0.6 mL CDCl₃ .
-
Alternative: If the product is a salt (e.g., HCl salt), use D₂O or DMSO-d6 . Note that in D₂O, the piperazine ring protons may shift slightly downfield due to H-bonding.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to > 5 seconds . The methyl protons (S-CH₃) have relatively long T1 relaxation times. Short D1 values will lead to under-integration of the sulfone/sulfoxide signals relative to the rest of the molecule.
-
Scans: 16 scans are usually sufficient for process checks.
Decision Logic Workflow
Figure 2: Logic gate for monitoring the oxidation of the sulfide precursor to the target sulfoxide.
Troubleshooting & Validation
Issue: "Missing" Piperazine Protons
In D₂O or CD₃OD , the NH proton of the piperazine ring exchanges rapidly with the solvent and will disappear . This is normal. If you need to see the NH proton (to verify salt formation), you must use DMSO-d6 or CDCl₃ .
Issue: Broad Peaks
If the piperazine ring signals appear as broad humps rather than sharp multiplets:
-
Cause: Intermediate rate of ring inversion or proton exchange at the nitrogen.
-
Solution: Run the NMR at elevated temperature (e.g., 313 K) to sharpen the signals by pushing the exchange into the "fast" regime.
Issue: Water Peak Interference
In DMSO-d6 , the water peak often appears around 3.33 ppm, which can overlap with the Sulfone methylene signal or the piperazine ring.
-
Recommendation: Use CDCl₃ (Water ~1.56 ppm) to clear the 3.0-3.5 ppm diagnostic window.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: NMR - Diastereotopic Protons & Sulfoxides).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Sulfide/Sulfoxide/Sulfone shift increments).
A Senior Application Scientist's Guide to Interpreting LC-MS Spectra of 1-[2-(Methylsulfinyl)ethyl]piperazine and Comparative Analytical Approaches
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or existing compounds is a cornerstone of rigorous scientific advancement. In this guide, we delve into the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-[2-(Methylsulfinyl)ethyl]piperazine, a molecule featuring both a piperazine ring and a sulfoxide moiety, functionalities prevalent in many pharmaceutical compounds. This document provides an in-depth interpretation of its expected mass spectrum under electrospray ionization (ESI) and offers a comparative overview of alternative analytical techniques. Our approach is grounded in established principles of mass spectrometry, providing a framework for the logical deduction of fragmentation pathways.
Understanding the Molecule: 1-[2-(Methylsulfinyl)ethyl]piperazine
Before interpreting its mass spectrum, it is crucial to understand the structure of 1-[2-(Methylsulfinyl)ethyl]piperazine.
-
Molecular Formula: C₇H₁₆N₂OS
-
Molecular Weight: 176.28 g/mol [1]
-
Structure: A piperazine ring N-substituted with an ethyl chain, which in turn is attached to a methylsulfinyl group.
The presence of two basic nitrogen atoms in the piperazine ring makes this molecule highly amenable to positive ion electrospray ionization, where it will readily form a protonated molecule, [M+H]⁺. The sulfoxide group, while less basic, can also influence the fragmentation pattern.
Interpreting the Predicted LC-MS Spectrum
In the absence of a publicly available experimental spectrum for this specific molecule, we can predict its fragmentation pattern based on the known behavior of piperazine derivatives and sulfoxides in collision-induced dissociation (CID).[2][3] Under typical LC-MS/MS conditions, the protonated molecule [M+H]⁺ is selected in the first quadrupole and fragmented in the collision cell, with the resulting fragment ions analyzed in the third quadrupole.
Predicted Key Spectral Features
| Predicted m/z | Proposed Fragment Ion | Interpretation and Rationale |
| 177.1 | [M+H]⁺ | The protonated molecular ion. The two nitrogen atoms of the piperazine ring are the most likely sites of protonation. |
| 113.1 | [C₅H₁₃N₂]⁺ | Loss of the methylsulfinyl group (CH₃SO) as a neutral loss of 64 Da. This is a common fragmentation pathway for sulfoxides. |
| 99.1 | [C₅H₁₁N₂]⁺ | Cleavage of the ethyl side chain at the bond beta to the piperazine ring, with subsequent loss of ethenesulfenic acid. |
| 87.1 | [C₄H₉N₂]⁺ | Ring opening and fragmentation of the piperazine ring, a characteristic fragmentation of piperazine derivatives.[2] |
| 70.1 | [C₄H₈N]⁺ | Further fragmentation of the piperazine ring. |
| 56.1 | [C₃H₆N]⁺ | A common fragment from the piperazine ring cleavage.[2] |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated 1-[2-(Methylsulfinyl)ethyl]piperazine under CID.
Sources
FTIR analysis and characteristic bands of 1-[2-(Methylsulfinyl)ethyl]piperazine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts
Executive Summary: The Critical Oxidation State
In the synthesis of piperazine-based pharmaceuticals (common scaffolds in antipsychotics and antihistamines), the 1-[2-(Methylsulfinyl)ethyl]piperazine moiety represents a pivotal "switch" intermediate. It sits thermodynamically between its precursor, the sulfide 1-[2-(Methylthio)ethyl]piperazine (CAS 1013-24-7), and the over-oxidized impurity, the sulfone.
Precisely controlling the oxidation state of the sulfur atom is critical for biological activity and regulatory compliance. While HPLC is the gold standard for purity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unbeatable advantage for real-time In-Process Control (IPC) . This guide objectively compares the spectral signatures of the sulfoxide against its sulfide and sulfone analogs, providing a validated protocol for distinguishing these species without the latency of chromatographic methods.
Comparative Analysis: Sulfide vs. Sulfoxide vs. Sulfone
The primary challenge in synthesizing 1-[2-(Methylsulfinyl)ethyl]piperazine is preventing over-oxidation. FTIR provides a distinct "traffic light" system based on the vibrational modes of the sulfur-oxygen bond.
Table 1: Characteristic Band Comparison
| Functional Group | Vibration Mode | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Impurity) |
| S–O | Stretching ( | Absent | 1030–1070 cm⁻¹ (Strong, Broad) | Absent |
| O=S=O | Sym. Stretching | Absent | Absent | 1120–1160 cm⁻¹ (Strong) |
| O=S=O | Asym. Stretching | Absent | Absent | 1290–1350 cm⁻¹ (Strong) |
| Piperazine Ring | 3250–3350 cm⁻¹ | 3200–3350 cm⁻¹ (H-bonding shift) | 3250–3350 cm⁻¹ | |
| Alkyl Chain | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | |
| C–N | Stretch | 1130–1160 cm⁻¹ | 1130–1160 cm⁻¹ | 1130–1160 cm⁻¹ |
Key Diagnostic Insight
-
The "Green Light" (Target Formed): The appearance of a strong, broad band centered at 1045 cm⁻¹ confirms the formation of the Sulfoxide (
). This band is due to the high polarity of the sulfinyl group, which often participates in hydrogen bonding, broadening the peak. -
The "Red Light" (Over-Oxidation): If you observe a doublet of strong bands emerging at ~1140 cm⁻¹ and ~1320 cm⁻¹ , the reaction has proceeded to the Sulfone . Immediate quenching is required.[1]
Validated Experimental Protocol
This protocol is designed for Attenuated Total Reflectance (ATR) sampling, which eliminates the need for KBr pellets and allows for rapid analysis of viscous oils or low-melting solids typical of this class.
Materials & Equipment[1][2][3][4]
-
Spectrometer: FTIR with Diamond or ZnSe ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS5).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (sufficient for IPC).
-
Reference Standard: 1-[2-(Methylthio)ethyl]piperazine (Sulfide Precursor).
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background air spectrum to remove atmospheric
and contributions. -
Precursor Baseline: Apply a droplet of the starting material (Sulfide) to the crystal. Verify the absence of bands in the 1000–1100 cm⁻¹ region.
-
Reaction Monitoring:
-
Aliquot 50 µL of the reaction mixture.
-
Critical Step: Evaporate the solvent (if volatile like DCM or Methanol) using a stream of nitrogen. Solvent bands can mask the fingerprint region.
-
Apply the residue to the ATR crystal.
-
-
Data Interpretation:
-
Normalize the spectrum against the C-H stretch at ~2900 cm⁻¹ (internal standard, as the alkyl chain remains unchanged).
-
Calculate Ratio: Measure peak height at 1045 cm⁻¹ (
) vs. 1150 cm⁻¹ (C-N/Sulfone). A rising ratio at 1045 cm⁻¹ without a corresponding rise at 1320 cm⁻¹ indicates clean conversion.
-
Mechanistic Visualization
The following diagram illustrates the oxidation pathway and the specific vibrational modes that serve as checkpoints.
Figure 1: Stepwise oxidation pathway of the piperazine derivative, highlighting the specific FTIR frequency shifts used for quality control.
Technical Discussion: Why FTIR over HPLC?
While High-Performance Liquid Chromatography (HPLC) remains the definitive method for final purity assay, it is often inefficient for real-time reaction monitoring of this specific transformation due to:
-
Polarity Issues: Sulfoxides and Sulfones are highly polar. On standard C18 columns, they may elute quickly or require long equilibration times to separate from the polar piperazine baseline.
-
Chromophore Similarity: The UV absorption profiles (typically 210–254 nm) of the sulfide, sulfoxide, and sulfone are dominated by the piperazine ring and are nearly identical. This makes UV-based discrimination difficult without mass spectrometry (LC-MS).
-
Speed: An ATR-FTIR scan takes <1 minute. An HPLC run takes 15–30 minutes. In synthesis, this time gap can lead to over-oxidation of the sensitive sulfoxide to the sulfone.
References
-
Sulfide Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2736895, 1-[2-(Methylthio)phenyl]piperazine (Analogous sulfide structure for band verification). [Link]
- Sulfoxide Band Assignment: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Oxidation Monitoring: Trost, B. M., & Salzmann, T. N. (1976). "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society.
-
Piperazine Spectral Data: National Institute of Standards and Technology (NIST). Piperazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Sulfone Characterization: PubChem Compound Summary for 1-(Methylsulfonyl)piperazine (Sulfone analog). [Link]
Sources
Technical Comparison Guide: HPLC Method Development for 1-[2-(Methylsulfinyl)ethyl]piperazine Purity
Executive Summary
The analysis of 1-[2-(Methylsulfinyl)ethyl]piperazine presents a classic "polar base" challenge in liquid chromatography. Its high polarity (due to the sulfoxide and amine) and basicity (piperazine secondary amine) lead to poor retention and severe peak tailing on conventional C18 columns.
This guide objectively compares the two most effective strategies for controlling this molecule: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Verdict:
-
Choose IP-RPLC for robust, routine QC environments using UV detection where mobile phase preparation complexity is acceptable.
-
Choose HILIC for LC-MS applications, trace impurity profiling, or when high sensitivity is required without the background noise of ion-pairing reagents.
The Analytical Challenge
To develop a robust method, one must first deconstruct the analyte's physicochemical behavior.
| Property | Feature | Chromatographic Consequence |
| Basicity | Piperazine Ring ( | Strong interaction with residual silanols on silica columns, causing peak tailing. |
| Polarity | Sulfoxide + Amine | LogP < 0. Rapid elution (near void volume) on C18, risking co-elution with matrix salts. |
| Chromophore | Lacks conjugation | Low UV absorbance. Requires detection at 200–210 nm, where solvent cut-off noise is high. |
| Stability | Sulfoxide group | Susceptible to oxidation (to Sulfone) and reduction (to Sulfide). The method must resolve these specific impurities. |
Decision Logic: Selecting the Mode
The following decision tree illustrates the logic for selecting the stationary phase based on the analyte's specific constraints.
Figure 1: Decision logic for selecting between IP-RPLC and HILIC based on detection requirements.
Method A: Ion-Pair RPLC (The Traditional Standard)
This method utilizes a hydrophobic C18 stationary phase but modifies the mobile phase with an anionic ion-pairing reagent (Hexanesulfonic Acid). The sulfonate anion pairs with the protonated piperazine cation, forming a neutral, hydrophobic complex that retains well on C18.
Protocol
-
Column: Endcapped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Hexanesulfonate.
-
Gradient: Isocratic 95:5 (A:B) or shallow gradient 0-20% B over 15 min.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm.
-
Temperature: 30°C.
Mechanism of Action
-
Ion-Pairing: At pH 2.5, the piperazine is fully protonated. The hexanesulfonate anion (
) electrostatically binds to the amine. -
Adsorption: The alkyl chain of the sulfonate partitions into the C18 stationary phase, effectively creating a dynamic ion-exchange surface.
Performance Data
| Parameter | Value | Notes |
| Retention Factor ( | 4.5 – 6.0 | Excellent retention away from void volume. |
| Tailing Factor ( | 1.1 – 1.3 | Ion-pairing masks silanol interactions, improving shape. |
| Resolution ( | > 2.5 | Good separation between Sulfoxide and Sulfone. |
| Equilibration Time | High (> 30 min) | The column requires long conditioning to saturate with the IP reagent. |
Method B: HILIC (The Modern Alternative)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[4] This is ideal for polar amines as water acts as the strong solvent.
Protocol
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., Waters XBridge Amide), 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in 90:10 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.0) in 50:50 ACN:Water.
-
Gradient: 100% A to 50% A over 10 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: MS (ESI+) or Charged Aerosol Detection (CAD). UV @ 205 nm is possible but noisy due to ACN absorbance.
Mechanism of Action
-
Partitioning: A water-rich layer forms on the surface of the polar stationary phase. The polar analyte partitions into this layer from the acetonitrile-rich mobile phase.
-
Electrostatics: Zwitterionic phases provide weak electrostatic interactions that enhance selectivity between the sulfoxide, sulfone, and sulfide forms.
Performance Data
| Parameter | Value | Notes |
| Retention Factor ( | 3.0 – 5.0 | Retained by polarity; elution order is opposite to RPLC. |
| Tailing Factor ( | 1.0 – 1.2 | Excellent symmetry due to high buffer solubility and polar phase. |
| Sensitivity (MS) | 10x vs RPLC | High organic content enhances desolvation efficiency in ESI-MS. |
| Equilibration Time | Moderate (15 min) | Faster than IP-RPLC but slower than standard RPLC. |
Comparative Analysis: The Verdict
The following table summarizes the experimental trade-offs.
| Feature | Method A: IP-RPLC | Method B: HILIC |
| Selectivity | Hydrophobicity (modulated by IP). Sulfide elutes last. | Polarity. Sulfide elutes first (usually). |
| Robustness | High. Very resistant to matrix effects once equilibrated. | Moderate. Sensitive to water content in sample diluent. |
| MS Compatibility | Poor. Non-volatile salts/IP reagents suppress ionization and foul sources. | Excellent. Volatile buffers and high organic content boost signal. |
| Sample Diluent | Aqueous compatible (Water/Buffer). | Organic required (ACN/Water 80:20). Injection of 100% water causes peak distortion. |
| Cost | Low (Standard columns). | Medium (Specialty columns). |
Critical Workflow: Method Development Cycle
Use this workflow to validate the chosen method.
Figure 2: Step-by-step method development and validation workflow.
References
-
Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC and RPLC. Journal of Chromatography A. Link
-
Ion-Pairing Mechanism: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on Ion-Pair Chromatography). Link
-
Piperazine Analysis: USP Monograph for Piperazine. United States Pharmacopeia. (Demonstrates standard IP-RPLC approaches for piperazine derivatives). Link
-
HILIC Guide: Merck KGaA. A Practical Guide to HILIC. (Detailed protocols for Zwitterionic phases). Link
-
Impurity Profiling: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Analytical Validation of Piperazine Derivatives: A Comparative Guide
HILIC-MS/MS vs. Derivatization-HPLC-UV[1]
Executive Summary: The Piperazine Paradox
Piperazine and its derivatives (e.g., N-methylpiperazine, 1-(2-chloroethyl)piperazine) are critical pharmacophores in anthelmintics, antihistamines, and antipsychotics. However, they present a distinct "analytical paradox" for researchers:
-
High Polarity: They are small, basic, polar molecules that retain poorly on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume.
-
Chromophore Deficiency: The piperazine ring lacks a conjugated
-system, rendering it invisible to standard UV detection (>220 nm) without modification.
This guide contrasts two validated solutions to this problem: HILIC-MS/MS (the modern, high-throughput standard) and Derivatization-HPLC-UV (the accessible, cost-effective alternative).
Part 1: The High-Sensitivity Approach (HILIC-MS/MS)
Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention issue by using a polar stationary phase with a high-organic mobile phase. Water acts as the "strong" solvent, creating a water-enriched layer on the silica surface where polar partitioning occurs. Coupling this with Tandem Mass Spectrometry (MS/MS) eliminates the need for a chromophore and provides femtogram-level sensitivity.
Experimental Protocol 1: HILIC-MS/MS Workflow
1. Reagents & Standards:
-
Stationary Phase: Bare Silica or Amide-bonded column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Note: Low pH ensures protonation of the piperazine nitrogens, enhancing MS sensitivity.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
2. Instrument Parameters:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for equilibration)
-
1-5 min: 90% B
50% B (Elution) -
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration)
-
3. MS/MS Detection (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
-
MRM Transitions (Example for Piperazine):
-
Quantifier:
87.1 44.1 (Ring fragmentation). -
Qualifier:
87.1 70.1 (Loss of NH ).
-
Part 2: The Cost-Effective Approach (Derivatization-HPLC-UV)
Scientific Rationale: For labs without MS capabilities, the secondary amines on the piperazine ring must be chemically modified to attach a chromophore. Dansyl Chloride (DNS-Cl) is the gold standard reagent here. It reacts with secondary amines under basic conditions to form stable sulfonamides that absorb strongly at 254 nm and fluoresce.
Experimental Protocol 2: Dansyl Chloride Derivatization
1. Reaction Chemistry:
-
Reagent: 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.5. Note: High pH is critical to deprotonate the amine, making it nucleophilic.
2. Step-by-Step Procedure:
-
Mix: Transfer 100 µL of Sample + 200 µL of pH 9.5 Buffer + 200 µL Dansyl Chloride solution into a reaction vial.
-
Incubate: Heat at 60°C for 20 minutes (or sonicate for 30 mins).
-
Causality: Heat provides the activation energy for the nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride sulfur.
-
-
Quench: Add 50 µL of 10% Diethylamine (scavenges excess DNS-Cl to prevent interference).
-
Filter: 0.22 µm PTFE filter.
3. HPLC-UV Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v). Note: The derivative is highly hydrophobic, requiring high organic content for elution.
-
Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 525nm).
Part 3: Comparative Validation Data (ICH Q2 R2)
The following table summarizes typical performance metrics derived from validation studies of piperazine derivatives (e.g., 1-benzylpiperazine, piperazine citrate).
| Validation Parameter | HILIC-MS/MS (Method A) | Derivatization-HPLC-UV (Method B) | Interpretation |
| Linearity ( | Both methods yield excellent linearity, though MS often has a wider dynamic range ( | ||
| LOD (Limit of Detection) | MS is ~1000x more sensitive. Use Method A for trace impurity profiling; Method B for assay/potency. | ||
| Precision (RSD %) | UV is often more precise as it avoids the ionization variability inherent in ESI-MS. | ||
| Specificity | High (Mass-based) | Medium (Chromatographic resolution required) | Method B requires careful separation of the "DNS-OH" hydrolysis byproduct peak from the analyte. |
| Throughput | High (5-8 min run) | Low (30 min prep + 15 min run) | Method A is superior for high-volume pharmacokinetic (PK) studies. |
Part 4: Strategic Decision Frameworks
Diagram 1: Analytical Workflow Decision Matrix
Caption: A logic gate for selecting the appropriate analytical technique based on sensitivity requirements and lab resources.
Diagram 2: ICH Q2(R2) Validation Feedback Loop
Caption: The iterative validation lifecycle ensuring the method remains "Fit for Purpose" as per ICH Q2(R2) guidelines.
Part 5: Critical Discussion & Causality
Why HILIC over RP-HPLC for MS? While ion-pairing reagents (like TFA or Heptafluorobutyric acid) can retain piperazines on C18 columns, they are notorious for suppressing MS ionization signals (the "signal killing" effect) and contaminating the MS source. HILIC uses volatile buffers (Ammonium Formate) that actually enhance ionization in ESI+ mode by facilitating the desolvation process.
Why pH 9.5 for Derivatization?
The pKa of the secondary amine in piperazine is approximately 9.8. To react with Dansyl Chloride, the amine must be unprotonated (nucleophilic). If the pH is too low (<8), the amine is protonated (
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Welz, A., et al. (2022).[3] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758.[3] [Link]
-
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. [Link]
-
Sielc Technologies. "HPLC Analysis of Piperazine on Primesep 100." Application Notes. [Link]
Sources
Solid-State Profiling: 1-[2-(Methylsulfinyl)ethyl]piperazine & Analogs
A Comparative Guide for Structural Characterization in Drug Development
Executive Summary
In the development of piperazine-based therapeutics, the 1-[2-(Methylsulfinyl)ethyl]piperazine moiety (CAS: 1211429-49-0) presents a unique crystallographic challenge compared to its sulfide precursors and sulfone analogs.[1] While the sulfide (thioether) and sulfone forms typically yield stable, achiral crystalline lattices, the sulfoxide introduces a chiral center at the sulfur atom (
This guide provides a comparative structural analysis of this scaffold, outlining the critical X-ray crystallography parameters required to distinguish the target sulfoxide from its metabolic and synthetic alternatives. It includes a validated protocol for salt screening to generate diffraction-quality crystals for this specific class of "difficult-to-crystallize" oily amines.[1]
Part 1: Comparative Crystallographic Profile
The following data compares the target sulfoxide against its primary "alternatives"—the synthetic precursor (Sulfide) and the oxidative metabolite (Sulfone).
Table 1: Physicochemical & Structural Suitability
Data synthesized from representative piperazine-sulfonyl scaffolds (e.g., Phenylthio analogs [1], Piperazine Sulfonamides [2]).
| Feature | Alternative A: Sulfide (Precursor) | TARGET: Sulfoxide | Alternative B: Sulfone (Metabolite) |
| Formula | |||
| Chirality | Achiral | Chiral at Sulfur ( | Achiral |
| State (Free Base) | Low-melting solid / Oil | Viscous Oil / Hygroscopic Solid | Crystalline Solid |
| H-Bond Potential | Donor: NHAcceptor: N, S (Weak) | Donor: NHAcceptor: N, S=O[1] (Strong) | Donor: NHAcceptor: N, O=S=O (x2) |
| Lattice Tendency | Centrosymmetric (P21/c) | Non-centrosymmetric (if pure enantiomer)Complex Racemate (if racemic) | Centrosymmetric (High symmetry) |
| X-Ray Utility | Confirmation of connectivity | Confirmation of S-stereochemistry | Confirmation of over-oxidation |
Table 2: Critical X-Ray Diffraction Parameters (Reference Values)
Use these parameters to validate your experimental crystal data.
| Parameter | Target: Sulfoxide (Expected) | Alternative: Sulfone (Reference) | Significance |
| S–O Bond Length | 1.48 – 1.52 Å | 1.43 – 1.45 Å | Distinguishes oxidation state.[1] Sulfone bonds are shorter due to resonance.[1] |
| C–S–C Bond Angle | 95° – 100° | 102° – 105° | Sulfoxides have a pyramidal geometry at Sulfur; Sulfones are tetrahedral.[1] |
| Packing Motif | Dipole-Dipole Chains | Layered / H-Bond Sheets | The S=O dipole drives linear chain formation in sulfoxides.[1] |
| Space Group | Chiral space groups confirm successful resolution of the S-enantiomer.[1] |
Part 2: Structural Pathway & Logic
The following diagram illustrates the oxidation pathway and the critical decision points where X-ray data is required to prevent "form drift" (unintended polymorphs or oxidation states).
Figure 1: Oxidation pathway and crystallographic control points for piperazine derivatives.
Part 3: Experimental Protocols
Since the free base of 1-[2-(Methylsulfinyl)ethyl]piperazine is prone to being an oil, direct crystallization is often impossible.[1] The following protocol uses a Salt Screening approach to generate X-ray quality crystals, validated against the phenylthio-analog methodology [1].
Protocol A: Synthesis & Isolation (Target Generation)
Objective: Isolate the pure sulfoxide without over-oxidation to the sulfone.
-
Starting Material: Dissolve 1-[2-(Methylthio)ethyl]piperazine (1.0 eq) in Methanol/Water (10:1).
-
Oxidant Addition: Cool to 0°C. Add Sodium Periodate (
, 1.05 eq) portion-wise. Note: Avoid mCPBA if possible, as it favors over-oxidation to the sulfone. -
Quench: Stir for 4 hours. Filter the white precipitate (
). -
Extraction: Evaporate methanol. Extract aqueous phase with Dichloromethane (DCM).
-
Result: The free base is obtained as a viscous pale-yellow oil.[1] Do not attempt to crystallize this oil directly. [1]
Protocol B: Salt Screening for X-Ray Crystallography
Objective: Create a crystalline lattice rigid enough for diffraction.[1]
-
Solvent Selection: Prepare saturated solutions of the oily free base in:
-
Ethanol (Polar, H-bond donor)
-
Acetonitrile (Polar aprotic, good for sulfoxides)
-
Isopropyl Acetate (Non-polar antisolvent)
-
-
Acid Counter-ions: Add stoichiometric amounts (1:1 and 1:2) of the following acids:
-
Vapor Diffusion (The "Golden" Method):
Part 4: Data Interpretation Guide
When you receive the .cif file from the diffractometer, verify these three "Checkpoints" to ensure you have the correct Target (Sulfoxide) and not the Alternative (Sulfone).
Checkpoint 1: The Sulfur Geometry
-
Target (Sulfoxide): Look for a pyramidal sulfur atom. The Sulfur should sit at the apex of a pyramid formed by the Oxygen, the Methyl carbon, and the Ethyl carbon.
-
Visual Cue: The lone pair on the Sulfur is "invisible" in X-ray but occupies space, forcing the bonds down.
-
-
Alternative (Sulfone): Look for a tetrahedral sulfur with two oxygens.
Checkpoint 2: Hydrogen Bonding Networks
-
Target: The Sulfoxide oxygen is a potent hydrogen bond acceptor.[1] In the crystal lattice, expect to see the Piperazine
donating a hydrogen to the Sulfoxide of a neighboring molecule, forming infinite chains.-
Notation:
-
-
Alternative: The Sulfone typically forms layers where the piperazine rings stack, and the sulfone oxygens interact weakly with C-H protons (weak H-bonds).
Checkpoint 3: Chirality Assignment
-
If you crystallized with an achiral acid (e.g., HCl), the unit cell must be Centrosymmetric (containing both R and S enantiomers).
-
If you used a chiral acid (e.g., L-Tartrate), the unit cell must be Non-centrosymmetric .
-
Alert: If you see a non-centrosymmetric space group (e.g.,
) but used an achiral acid, you may have achieved Spontaneous Resolution (rare but possible for sulfoxides).
References
-
Synthesis and Crystal Structure of Thioether/Sulfone Piperazines
-
Sulfoxide vs.
- Source: "Crystal structures of the dimethyl sulfoxide solvate...
- Relevance: Establishes the H-bonding motifs typical for piperazine-sulfoxide interactions.
-
URL:[1]
-
Piperazine Structural Chemistry
Sources
Advanced Chromatographic Separation of Enantiomers in Chiral Sulfoxides: A Comparative Guide
Executive Summary & Scientific Context
Chiral sulfoxides represent a critical structural motif in pharmacology, serving as the pharmacophore for major proton pump inhibitors (PPIs) like Esomeprazole (Nexium) and wakefulness-promoting agents like Armodafinil . The sulfur atom in these molecules acts as a chiral center, creating a pyramidal geometry that resists inversion at room temperature but can racemize under thermal or acidic stress.
For the analytical scientist, the separation of these enantiomers is not merely a compliance requirement but a safety imperative. The (
This guide objectively compares the two dominant separation modalities—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) —and provides a field-proven, self-validating protocol for method development using polysaccharide-based chiral stationary phases (CSPs).
Methodology Comparison: HPLC vs. SFC[1][2][3][4]
While Normal Phase HPLC (NP-HPLC) has historically been the gold standard, SFC has emerged as a superior alternative for chiral sulfoxides due to the high diffusivity of supercritical CO
Table 1: Comparative Performance Matrix
| Feature | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) | Verdict for Sulfoxides |
| Mobile Phase | Hexane / Alcohol (IPA, EtOH) | scCO | SFC (Greener, cheaper) |
| Viscosity | High (limits flow rate) | Low (allows high flow rates) | SFC (3-5x faster) |
| Diffusivity | Low | High (improved peak shape) | SFC (Higher efficiency) |
| Solubility | Good for lipophilic sulfoxides | Excellent for most sulfoxides | Equal |
| Scale-up | Linear, but solvent intensive | Efficient, easy solvent removal | SFC (Preferred for Prep) |
| Chiral Recognition | Driven by H-bonding/ | Similar, but pressure tunable | Equal (Same CSPs used) |
Expert Insight: For initial screening of unknown sulfoxides, SFC is recommended as the primary route due to speed. However, NP-HPLC remains indispensable for extremely polar sulfoxides or when MS-compatibility is not required and UV detection suffices.
Stationary Phase Selection: The Polysaccharide Standard
The separation of chiral sulfoxides relies heavily on the "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and
Core Column Chemistries
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA):
-
Mechanism:[1] Helical structure forms inclusion cavities. Excellent for sulfoxides with aromatic rings (e.g., Omeprazole).
-
Immobilized Version (IA): Allows use of "forbidden" solvents like DCM/THF to solubilize difficult samples without stripping the phase.
-
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB):
-
Mechanism:[1] Linear rigid rod structure. Often complementary to Amylose.
-
Selectivity: Frequently resolves sulfoxides that co-elute on Amylose phases.
-
-
Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Lux Cellulose-4, Chiralpak OZ):
-
Specificity: The electron-withdrawing chlorine atom alters the electronic environment, often enhancing resolution for sulfoxides with electron-rich aromatic groups [1].
-
Visualization: Method Development Workflow
The following diagram outlines a logic-gated decision tree for developing a chiral sulfoxide method. This workflow minimizes trial-and-error by prioritizing the most probable successful combinations.
Caption: Logic-gated workflow for chiral method development. Green nodes indicate success; red indicates a need for alternative chemistry.
Experimental Protocols
Protocol A: Standard Screening (Self-Validating)
Objective: Rapidly identify the optimal column/modifier combination.
-
System Setup: SFC system (e.g., Agilent 1260 Infinity II SFC or Waters UPC2) or HPLC.
-
Columns: Connect a 4-column switching valve containing:
-
Col 1: Chiralpak IA (Amylose)[2]
-
Col 2: Chiralpak IB (Cellulose)
-
Col 3: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Col 4: Chiralpak IG (Amylose, chloro-functionalized)
-
-
Conditions (SFC):
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Temperature: 35°C
-
Gradient: 5% to 50% Modifier (Methanol) over 10 minutes.
-
-
Validation Step (Go/No-Go):
-
If peak width at half height (
) > 0.2 min, increase modifier strength or add 0.1% Diethylamine (DEA) to suppress silanol interactions. -
Success Criterion: Resolution (
) 1.5.
-
Protocol B: Optimized Separation of Esomeprazole (Omeprazole)
Target: Baseline separation of (
-
Technique: Normal Phase HPLC (Robust & Transferable)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v)
-
Note: DEA is critical for peak symmetry of the benzimidazole moiety.
-
-
Temperature: 25°C
-
Detection: UV @ 302 nm[7]
-
Sample Prep: Dissolve 1 mg Omeprazole in 1 mL Mobile Phase.
Expected Results:
-
Retention Time (
): ~8.5 min (( )-enantiomer) -
Retention Time (
): ~10.2 min (( )-enantiomer, Esomeprazole) -
Selectivity (
): ~1.25 -
Resolution (
): > 2.5
Data Summary: Performance Metrics
The following data summarizes experimental findings for common chiral sulfoxides on polysaccharide phases [2][3].
Table 2: Enantioseparation Data (HPLC Mode)
| Analyte | Column | Mobile Phase | Selectivity ( | Resolution ( | Ref |
| Omeprazole | Chiralpak AD-H | Hex/EtOH (90:10) | 1.63 | 6.63 | [2] |
| Lansoprazole | Chiralcel OD-H | Hex/IPA (80:20) | 1.35 | 3.48 | [2] |
| Pantoprazole | Chiralpak AS-H | Hex/EtOH (85:15) | 1.42 | 4.10 | [2] |
| Modafinil | Chiralpak AD-H | Hex/EtOH (75:25) | 1.18 | 1.90 | [4] |
| Modafinil | Chirobiotic T | MeOH/TEA (100:0.05) | 1.10 | 1.50 | [4] |
Critical Note: While Chirobiotic T (Teicoplanin) is used for Modafinil in polar organic mode, Chiralpak AD-H often provides higher capacity for preparative work.
Mechanistic Visualization
Understanding why separation occurs allows for rational optimization. The diagram below illustrates the chiral recognition mechanism for a sulfoxide on an Amylose-based CSP.
Caption: The "Lock-and-Key" mechanism. The sulfinyl oxygen acts as a hydrogen bond acceptor, while aromatic rings engage in pi-pi stacking.
References
-
Toribio, L., et al. (2006).[8] Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Separation Science.[9] Link
-
BenchChem. (2025).[3][5] A Comparative Guide to the Enantioselective Recognition and Separation of Chiral Sulfoxides.Link
-
Cirilli, R., et al. (2019). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors. Journal of Chromatography A. Link
-
Cass, Q.B., et al. (2025). New enantioselective LC method development and validation for the assay of modafinil. ResearchGate.[10] Link
-
Phenomenex. (2023). Enantiomeric Separation of Proton Pump Inhibitors Including Rabeprazole and Pantoprazole Using Lux™ Polysaccharide-Based Chiral Columns.[6]Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 1-[2-(Methylsulfinyl)ethyl]piperazine
This document is structured to provide not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering laboratory personnel to make informed decisions that ensure personal safety and environmental stewardship.
The Chemical Profile: Understanding the Risks
1-[2-(Methylsulfinyl)ethyl]piperazine is a molecule that combines the structural features of a piperazine and a sulfoxide. Piperazine and its derivatives are a broad class of compounds with diverse pharmacological applications, including as anthelmintics, antihistamines, and antipsychotics[1][2]. Many piperazine derivatives are known to be corrosive, skin and eye irritants, and may cause allergic reactions[3][4][5][6]. They can also be harmful if swallowed or inhaled[4][6][7].
The sulfoxide group, particularly the well-known dimethyl sulfoxide (DMSO), is a versatile aprotic solvent capable of dissolving a wide range of substances[8]. While sulfoxides themselves are not always highly toxic, they can enhance the penetration of other hazardous substances through the skin. Therefore, any solution containing 1-[2-(Methylsulfinyl)ethyl]piperazine must be handled with extreme care.
Given these characteristics, 1-[2-(Methylsulfinyl)ethyl]piperazine must be treated as a hazardous chemical waste. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is strictly prohibited and can lead to environmental contamination and potential harm to public health[9][10][11].
Core Principles of Disposal: A Foundation of Safety
The disposal of any laboratory chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][12]. The fundamental principle is to manage chemical waste from its point of generation to its final disposal in a manner that protects human health and the environment[13].
Before initiating any disposal procedure, the following core principles must be understood and adhered to:
-
Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved by carefully planning experiments to use the smallest necessary quantities of the chemical[10][14].
-
Segregation: Incompatible wastes must never be mixed. For instance, acids should not be mixed with bases, and oxidizers should not be mixed with flammable materials[15].
-
Labeling and Containment: All waste containers must be clearly and accurately labeled with their contents and associated hazards[9][13][14]. Containers must be appropriate for the chemical, in good condition, and kept securely closed[9][14][16][17].
-
Professional Disposal: The final disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[9][18].
Step-by-Step Disposal Protocol for 1-[2-(Methylsulfinyl)ethyl]piperazine
This protocol provides a detailed, step-by-step methodology for the safe disposal of 1-[2-(Methylsulfinyl)ethyl]piperazine and its contaminated materials.
I. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. Given the potential for skin and eye irritation from the piperazine moiety, the following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or puncture before use[7].
-
Eye Protection: Chemical safety goggles are essential to protect against splashes[3][7].
-
Lab Coat: A lab coat should be worn to protect street clothes and skin from contamination[14].
II. Waste Collection and Segregation: Preventing Hazardous Reactions
-
Designated Waste Container: Use a dedicated, leak-proof container for the collection of 1-[2-(Methylsulfinyl)ethyl]piperazine waste. Plastic bottles are often preferred over glass to minimize the risk of breakage[9]. The container must be compatible with the chemical.
-
Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[10][13]. This area must be at or near the point of waste generation[10]. Crucially, do not mix this waste with other chemical waste streams unless you have explicit confirmation of their compatibility from your EHS department.
III. Handling Spills and Contaminated Materials
In the event of a small spill of 1-[2-(Methylsulfinyl)ethyl]piperazine:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) should also be disposed of as hazardous waste.
All disposable items that have come into contact with 1-[2-(Methylsulfinyl)ethyl]piperazine, such as pipette tips, gloves, and weighing paper, must be collected and disposed of as solid hazardous waste in a clearly labeled container.
IV. Arranging for Final Disposal
Once the waste container is nearly full (typically around 75% capacity), or if the chemical is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup[10]. Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Waste Disposal Route | Must be disposed of through a licensed hazardous waste program. | [9] |
| Sewer/Trash Disposal | Prohibited. | [9][10][11] |
| Waste Container Labeling | Must include full chemical name, "Hazardous Waste," generation date, and PI information. | [9][13] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste. | [13] |
Disposal Workflow Diagram
Caption: Disposal workflow for 1-[2-(Methylsulfinyl)ethyl]piperazine.
The Rationale Behind the Rigor: A Commitment to Safety
The procedures outlined in this guide are not arbitrary. They are rooted in a deep understanding of chemical hazards and a commitment to protecting both laboratory personnel and the wider environment. The prohibition of drain disposal stems from the potential for piperazine derivatives to be harmful to aquatic life and the possibility of unforeseen reactions within the sewer system[6]. Landfill disposal of untreated chemical waste is similarly forbidden to prevent the leaching of hazardous substances into the soil and groundwater.
By adhering to these protocols, researchers and institutions can ensure they are in compliance with federal and local regulations, and more importantly, are upholding their ethical responsibility to conduct their work in a safe and sustainable manner.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety.
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Managing Hazardous Chemical Waste in the Lab.
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1-(2-Amino Ethyl) Piperazine CAS No 140-31-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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Navigating the Safe Handling of 1-[2-(Methylsulfinyl)ethyl]piperazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-[2-(Methylsulfinyl)ethyl]piperazine, a compound combining the structural features of a sulfoxide and a piperazine moiety. By understanding the potential hazards and adhering to the rigorous protocols outlined below, you can ensure a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles to directly address your operational questions.
Hazard Identification and Risk Assessment: Understanding the Compound
Potential Hazards Associated with the Piperazine Moiety:
-
Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause effects ranging from skin irritation to severe burns and eye damage.[1][2][3]
-
Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms.[1][3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3]
Potential Hazards Associated with the Methylsulfinyl Group:
-
Skin Absorption: Dimethyl sulfoxide (DMSO), a common sulfoxide, is readily absorbed through the skin. While DMSO itself has low toxicity, this property can facilitate the absorption of other, more hazardous substances.
-
Irritation: Can cause irritation to the eyes and skin.[4]
Given this information, 1-[2-(Methylsulfinyl)ethyl]piperazine should be handled as a substance that is potentially corrosive to the skin and eyes, a respiratory and skin sensitizer, and readily absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-[2-(Methylsulfinyl)ethyl]piperazine. The United States Department of Labor defines PPE as equipment worn to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or other chemically resistant gloves.[4][6] | The sulfoxide group suggests that butyl rubber gloves are a suitable choice, as recommended for dimethyl sulfoxide.[4][6] Given the corrosive potential of piperazines, robust chemical resistance is essential. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5][7] | Provides comprehensive protection against splashes and aerosols, safeguarding against potential severe eye damage.[1][2][3][8] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls.[5][7][9] | Protects against skin contact and potential absorption. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[1][7][9] | Mitigates the risk of inhaling the compound, which could lead to respiratory sensitization.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 1-[2-(Methylsulfinyl)ethyl]piperazine. The following step-by-step guide provides a framework for your laboratory operations.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and sources of heat or ignition.[1][2][4] Keep the container tightly closed.[1][8]
Handling and Use
-
Designated Area: All handling of 1-[2-(Methylsulfinyl)ethyl]piperazine should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][8]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling chemical spills. This should include absorbent materials, neutralizing agents if applicable, and waste disposal bags.
Disposal Plan
-
Waste Collection: All waste materials contaminated with 1-[2-(Methylsulfinyl)ethyl]piperazine, including disposable gloves, weighing paper, and contaminated labware, should be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][2][10][11] Do not dispose of it down the drain or in regular trash.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[12] Seek medical attention if irritation or a rash develops.[1][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][10] |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and actions in the safe handling of 1-[2-(Methylsulfinyl)ethyl]piperazine.
Caption: Safe handling workflow for 1-[2-(Methylsulfinyl)ethyl]piperazine.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of your team.
References
-
MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. 4
-
SAFETY DATA SHEET - Fisher Scientific (Piperazine). 1
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SAFETY DATA SHEET - Fisher Scientific (1-(2-Aminoethyl)piperazine). 10
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Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. 6
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1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Apollo Scientific. 12
-
SAFETY DATA SHEET - Fisher Scientific (2-Methylpiperazine). 2
-
Hazardous Substance Fact Sheet (N-AMINOETHYLPIPERAZINE). 13
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SAFETY DATA SHEET - Fisher Scientific (1-Methylpiperazine). 8
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Personal Protective Equipment (PPE) - CHEMM. 9
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Safety Data Sheet - Cayman Chemical (Piperazine). 3
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G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET (1-(2-Aminoethyl-)piperazine). 11
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Chemical PPE - Trihydro Corporation. 5
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Personal Protective Equipment for Chemical Handling - Real Safety. 7
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N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. 14
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
